Product packaging for 7,8-Dimethylbenz(a)anthracene(Cat. No.:CAS No. 604-81-9)

7,8-Dimethylbenz(a)anthracene

Cat. No.: B13761661
CAS No.: 604-81-9
M. Wt: 256.3 g/mol
InChI Key: VKXBZRGZQZQJJW-UHFFFAOYSA-N
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Description

Contextualizing Polycyclic Aromatic Hydrocarbons (PAHs) as Environmental Carcinogens

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds characterized by the presence of two or more fused aromatic rings. nih.gov They are widespread environmental contaminants, primarily formed from the incomplete combustion of organic materials. nih.gov Natural sources include volcanic eruptions and forest fires, while human activities such as the burning of fossil fuels, industrial processes, and even certain cooking methods contribute significantly to their environmental presence. nih.govmdpi.com

The health risks associated with PAHs are substantial, as many are recognized for their carcinogenic, mutagenic, and teratogenic properties. mdpi.com The United States Environmental Protection Agency (US-EPA) has classified sixteen PAHs as priority pollutants due to their detrimental effects on human health and the environment. mdpi.com Exposure to PAHs has been linked to an increased risk of various cancers, including those of the lung, bladder, and skin. mdpi.comaacrjournals.org The carcinogenicity of a PAH is often linked to its molecular structure, with those containing at least four fused rings generally considered to be of higher concern. mdpi.com

Significance of 7,12-Dimethylbenz(a)anthracene as a Model Carcinogen

Within the vast family of PAHs, 7,12-Dimethylbenz(a)anthracene (DMBA) stands out as a powerful and widely utilized laboratory carcinogen. researchgate.netwikipedia.org Its significance lies in its ability to reliably and potently induce tumors in a variety of animal models, making it an invaluable tool for studying the mechanisms of chemical carcinogenesis. researchgate.netmdpi.com

DMBA serves as a classic tumor initiator, meaning it can cause irreversible genetic damage that predisposes a cell to malignant transformation. wikipedia.org In many experimental setups, its application is followed by a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), to accelerate tumor development. wikipedia.org This two-stage carcinogenesis model allows researchers to dissect the distinct molecular events of initiation and promotion.

The utility of DMBA extends across various cancer types. It is frequently used to induce mammary tumors in rats, providing a model that shares similarities with human breast cancer. mdpi.comscielo.briiarjournals.org Additionally, it is employed in studies of skin, ovarian, and oral carcinogenesis. mdpi.comunirioja.es The consistent and organ-specific carcinogenic effects of DMBA have made it a cornerstone for investigating the genetic and molecular pathways that are altered during cancer development. researchgate.net For instance, studies on DMBA-induced cancers have revealed the overexpression of key regulatory proteins like the aryl hydrocarbon receptor (AhR), c-Myc, and cyclin D1, as well as the activation of signaling pathways such as NF-κB. researchgate.net

Historical Perspectives on 7,12-Dimethylbenz(a)anthracene Research

The recognition of the carcinogenic properties of certain chemicals dates back to the 18th century, with Percivall Pott's observations of scrotal cancer in chimney sweeps exposed to soot. worldscientific.com This laid the groundwork for the field of chemical carcinogenesis. The synthesis and subsequent investigation of specific PAHs in the 20th century marked a significant leap forward.

A pivotal moment in the history of DMBA research occurred in 1961, when Charles Brenton Huggins successfully induced mammary cancer in Sprague-Dawley rats using DMBA, establishing the first rat model of DMBA-induced mammary cancer. iiarjournals.org This breakthrough provided a reproducible and controllable system to study breast cancer, a model that remains relevant today. scielo.briiarjournals.org

Early research focused on understanding how DMBA exerts its carcinogenic effects. It was discovered that DMBA, like many other PAHs, is a procarcinogen, meaning it requires metabolic activation within the body to become the ultimate carcinogen. nih.gov This activation process, primarily carried out by the cytochrome P450 enzyme system, converts DMBA into highly reactive metabolites, such as diol-epoxides, that can bind to DNA. acs.orgoncotarget.com The formation of these DMBA-DNA adducts is a critical step in the initiation of cancer, as they can lead to mutations if not properly repaired. researchgate.netnih.gov

Over the decades, research on DMBA has evolved from simply inducing tumors to dissecting the intricate molecular mechanisms at play. Studies have identified the specific DNA bases that DMBA adducts target, with research showing extensive binding to both adenine (B156593) and guanine (B1146940) residues. nih.gov Furthermore, investigations into the metabolic pathways have revealed the roles of specific enzymes, such as cytochrome P450 1A1 and 1B1, in the bioactivation of DMBA. acs.org

The historical and ongoing research with DMBA has been fundamental to our understanding of how environmental chemicals can cause cancer. It continues to be a vital tool in the development of new cancer prevention and treatment strategies.

Table of Research Findings on DMBA-Induced Carcinogenesis

Research AreaKey FindingsReferences
Model Systems Widely used to induce mammary, skin, and ovarian tumors in animal models. mdpi.com
The DMBA-induced rat mammary cancer model closely mimics human breast cancer. scielo.br
Mechanism of Action Acts as a tumor initiator by forming DNA adducts. wikipedia.org
Requires metabolic activation by cytochrome P450 enzymes to become carcinogenic. acs.orgoncotarget.com
The ultimate carcinogenic metabolites are diol-epoxides. acs.org
DMBA-DNA adducts primarily involve guanine and adenine residues. nih.gov
Molecular Pathways Induces overexpression of AhR, c-Myc, and cyclin D1. researchgate.net
Activates the NF-κB signaling pathway. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16 B13761661 7,8-Dimethylbenz(a)anthracene CAS No. 604-81-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

604-81-9

Molecular Formula

C20H16

Molecular Weight

256.3 g/mol

IUPAC Name

7,8-dimethylbenzo[a]anthracene

InChI

InChI=1S/C20H16/c1-13-6-5-8-16-12-19-17(14(2)20(13)16)11-10-15-7-3-4-9-18(15)19/h3-12H,1-2H3

InChI Key

VKXBZRGZQZQJJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C3C=CC4=CC=CC=C4C3=CC2=CC=C1)C

Origin of Product

United States

Metabolic Activation and Biotransformation Pathways of 7,12 Dimethylbenz a Anthracene

Enzymatic Systems Involved in 7,12-Dimethylbenz(a)anthracene Metabolism

The metabolic fate of 7,12-dimethylbenz(a)anthracene is orchestrated by a cohort of enzymes that catalyze its conversion into a variety of metabolites. These enzymatic systems are crucial in determining the balance between detoxification and bioactivation pathways.

Role of Cytochrome P450 Monooxygenases (CYPs)

The initial and rate-limiting step in the metabolism of DMBA is its oxidation by the cytochrome P450 (CYP) superfamily of monooxygenases. nih.gov These heme-containing enzymes introduce an oxygen atom into the DMBA molecule, leading to the formation of reactive epoxide intermediates. Several CYP isoforms have been implicated in DMBA metabolism, with a particular emphasis on the CYP1 family. nih.gov

Within the CYP1 family, CYP1A1 and CYP1B1 are the principal enzymes responsible for the metabolic activation of DMBA. nih.govnih.gov These enzymes exhibit distinct stereoselectivity in the oxidation of DMBA, leading to the formation of different diastereomeric diol epoxides, which are considered the ultimate carcinogenic metabolites of DMBA.

Studies have shown that CYP1B1 is primarily responsible for the initial epoxidation of DMBA at the 3,4-position, forming DMBA-3,4-epoxide. researchgate.net This intermediate is then hydrolyzed to DMBA-3,4-dihydrodiol. Subsequent epoxidation of this dihydrodiol is catalyzed by both CYP1A1 and CYP1B1. Research indicates that CYP1A1 preferentially converts DMBA-3,4-diol to the anti-diol epoxide (anti-DMBA-3,4-diol-1,2-epoxide), while CYP1B1 is primarily responsible for the formation of the syn-diol epoxide (syn-DMBA-3,4-diol-1,2-epoxide). nih.govnih.gov The formation of these diol epoxides is a critical step in the carcinogenic activity of DMBA, as these reactive molecules can form stable adducts with DNA. nih.gov The differential roles of CYP1A1 and CYP1B1 highlight the enzymatic specificity that governs the production of specific ultimate carcinogens.

The expression of CYP1A1 and CYP1B1 is not static and can be significantly induced by exposure to various xenobiotics, including DMBA itself. semanticscholar.org This induction is mediated by the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. pnas.org Upon binding to ligands such as DMBA, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic-responsive elements (XREs) in the promoter regions of target genes, including CYP1A1 and CYP1B1. pnas.org This leads to an increased transcription of these genes and subsequently higher levels of the corresponding enzymes.

This auto-induction mechanism creates a positive feedback loop, where exposure to DMBA enhances its own metabolism. The induction of CYP enzymes can have a dual effect: it can accelerate the detoxification of DMBA by producing more polar and excretable metabolites, but it can also increase the rate of formation of the ultimate carcinogenic diol epoxides. The balance between these two outcomes is a critical determinant of individual susceptibility to DMBA-induced carcinogenesis. The induction of CYP1A1 and CYP1B1 has been observed in various tissues, including the liver, lung, and skin, which are known target sites for DMBA carcinogenicity. nih.gov

Contribution of Epoxide Hydrolases (EPHX1/mEH) in Metabolite Formation

Following the initial epoxidation of DMBA by CYPs, the resulting arene oxides can undergo further enzymatic transformation. Microsomal epoxide hydrolase (mEH or EPHX1) plays a pivotal role in this process by catalyzing the hydrolysis of the epoxide ring to form trans-dihydrodiols. researchgate.netresearchgate.net This reaction is a crucial step in the primary bioactivation pathway of DMBA. nih.gov

Specifically, mEH converts the DMBA-3,4-epoxide, formed by CYP1B1, into DMBA-3,4-dihydrodiol. nih.gov This dihydrodiol is the precursor for the formation of the ultimate carcinogenic diol epoxides. nih.gov The involvement of mEH is therefore essential for the progression of DMBA through its major carcinogenic pathway. Studies using mEH-null mice have demonstrated a significant resistance to DMBA-induced toxicity and tumorigenesis, underscoring the critical role of this enzyme in the bioactivation process. nih.gov While epoxide hydrolysis is often considered a detoxification step for some xenobiotics, in the case of DMBA, it is a necessary step for the formation of the proximate carcinogen, the DMBA-3,4-dihydrodiol.

Involvement of Sulfotransferases in Methyl-Hydroxylated Derivative Activation

In addition to ring oxidation, the metabolism of DMBA can also occur at its methyl groups, leading to the formation of hydroxymethyl derivatives such as 7-hydroxymethyl-12-methylbenz(a)anthracene (7-OHM-12-MBA) and 7-methyl-12-hydroxymethylbenz(a)anthracene (12-OHM-7-MBA). These metabolites can undergo further activation through sulfation, a reaction catalyzed by sulfotransferases (SULTs).

Research has shown that human liver cytosols can catalyze the 3'-phosphoadenosine 5'-phosphosulfate (PAPS)-dependent bioactivation of these methyl-hydroxylated DMBA derivatives. This activation is predominantly catalyzed by dehydroepiandrosterone (B1670201) sulfotransferase (DHEA-SULT). The resulting sulfate (B86663) esters are unstable and can spontaneously break down to form reactive benzylic carbocations that can bind to DNA. This pathway represents an alternative mechanism of DMBA bioactivation that is independent of the formation of diol epoxides.

Other Metabolic Enzymes and Conjugation Pathways

Beyond the primary activation pathways, DMBA and its metabolites can undergo various conjugation reactions, which are generally considered detoxification mechanisms that facilitate their excretion from the body. These Phase II reactions involve the addition of endogenous polar molecules to the xenobiotic.

One significant conjugation pathway is the formation of glutathione (B108866) (GSH) conjugates. nih.govnih.gov This reaction, often catalyzed by glutathione S-transferases (GSTs), involves the nucleophilic attack of GSH on electrophilic intermediates, such as the epoxides of DMBA. This process effectively neutralizes the reactive metabolites and prevents them from interacting with cellular macromolecules like DNA.

Another important conjugation pathway is glucuronidation, which is catalyzed by UDP-glucuronosyltransferases (UGTs). Phenolic metabolites of DMBA can be conjugated with glucuronic acid, forming water-soluble glucuronides that are readily excreted. Studies in hamster embryo cells have shown that the formation of glucuronic acid conjugates of DMBA phenols is a major metabolic pathway.

Interactive Data Tables

Major Enzymes in DMBA Metabolism

Enzyme ClassSpecific Enzyme(s)Role in DMBA MetabolismKey Metabolites Formed
Cytochrome P450 CYP1A1, CYP1B1Initial oxidation and formation of epoxidesDMBA-3,4-epoxide, anti-DMBA-3,4-diol-1,2-epoxide, syn-DMBA-3,4-diol-1,2-epoxide
Epoxide Hydrolase mEH (EPHX1)Hydrolysis of epoxides to dihydrodiolsDMBA-3,4-dihydrodiol
Sulfotransferase DHEA-SULTActivation of hydroxymethyl derivativesSulfate esters of hydroxymethyl-DMBA
Glutathione S-Transferase Various GSTsDetoxification via conjugation with glutathioneDMBA-glutathione conjugates
UDP-Glucuronosyltransferase Various UGTsDetoxification via conjugation with glucuronic acidDMBA-phenol glucuronides

Key Metabolites of 7,12-Dimethylbenz(a)anthracene

MetabolitePrecursorForming Enzyme(s)Biological Significance
DMBA-3,4-epoxide7,12-Dimethylbenz(a)anthraceneCYP1B1Reactive intermediate
DMBA-3,4-dihydrodiolDMBA-3,4-epoxidemEH (EPHX1)Proximate carcinogen
anti-DMBA-3,4-diol-1,2-epoxideDMBA-3,4-dihydrodiolCYP1A1Ultimate carcinogen
syn-DMBA-3,4-diol-1,2-epoxideDMBA-3,4-dihydrodiolCYP1B1Ultimate carcinogen
7-hydroxymethyl-12-methylbenz(a)anthracene7,12-Dimethylbenz(a)anthraceneCYPsCan be further activated by SULTs
Sulfate esters of hydroxymethyl-DMBAHydroxymethyl-DMBA derivativesDHEA-SULTForm reactive carbocations
DMBA-glutathione conjugatesDMBA epoxidesGSTsDetoxified, excretable products
DMBA-phenol glucuronidesDMBA phenolsUGTsDetoxified, excretable products

Identification and Characterization of 7,12-Dimethylbenz(a)anthracene Metabolites

The biotransformation of 7,12-dimethylbenz(a)anthracene (DMBA) results in a diverse array of metabolites. The identification and characterization of these products have been crucial in understanding the mechanisms by which DMBA exerts its biological effects. The primary metabolic pathways involve oxidation at both the aromatic ring and the methyl groups, mediated largely by cytochrome P450 enzymes.

Bay-Region Diol Epoxide Metabolites

A critical pathway in the metabolic activation of DMBA leads to the formation of bay-region diol epoxides. This process is initiated by the enzymatic conversion of DMBA to a trans-dihydrodiol. Subsequent epoxidation of this diol creates a highly reactive diol-epoxide.

Research has shown that the DMBA-trans-3,4-diol is a major metabolite of DMBA. nih.gov This diol is a precursor to the ultimate carcinogenic form, the DMBA-3,4-diol-1,2-epoxide. oup.com The formation of a trans-dihydrodiol is considered a necessary step in the metabolic pathway that leads to DNA binding. nih.gov The inhibition of epoxide hydrase, an enzyme involved in this pathway, has been shown to decrease the binding of DMBA to DNA, further supporting the role of a diol-epoxide intermediate. nih.gov Studies investigating the tumor-initiating and mutagenic activities of various DMBA derivatives have suggested the importance of a 'bay region' diol-epoxide in its carcinogenic and mutagenic effects. nih.gov The major DMBA-DNA adducts found in various tissues are those resulting from the reaction of a DMBA bay-region diol-epoxide. nih.gov

Two stereoisomeric diol-epoxides are thought to be involved in the binding of DMBA to DNA. nih.gov The formation of these reactive metabolites is a key event, as they are capable of forming covalent adducts with cellular macromolecules like DNA.

Hydroxymethyl-7,12-Dimethylbenz(a)anthracene Derivatives

Metabolism of DMBA also occurs at the methyl groups, leading to the formation of hydroxymethyl derivatives. These metabolites can undergo further biotransformation. The primary hydroxymethyl derivatives identified are 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) and 12-hydroxymethyl-7-methylbenz[a]anthracene. nih.govoup.com Additionally, 7,12-dihydroxymethylbenz[a]anthracene has also been identified as a metabolite. nih.gov

The table below summarizes the key hydroxymethyl derivatives of DMBA.

Metabolite NameAbbreviation
7-Hydroxymethyl-12-methylbenz[a]anthracene7-OHM-12-MBA
12-Hydroxymethyl-7-methylbenz[a]anthracene12-OHM-7-MBA
7,12-Dihydroxymethylbenz[a]anthracene7,12-diOHMBA

Phenolic Metabolites

Phenolic metabolites are another class of compounds formed during the enzymatic oxidation of DMBA. These monohydroxylated derivatives are considered electrophilic species capable of covalently binding to DNA. nih.gov Despite their potential role in carcinogenesis, information regarding these metabolites has been limited due to their chemical instability. nih.gov

A method involving the methylation of phenolic products to their more stable methyl ether derivatives has allowed for their isolation and identification. nih.gov Through this technique, in vitro incubations of DMBA with rat liver microsomes have led to the identification of 3-hydroxy-DMBA, 4-hydroxy-DMBA, and 8-hydroxy-DMBA. nih.gov Studies have also indicated the formation of phenols at the 2, 3, and 4 positions of the aromatic ring. nih.gov

The identified phenolic metabolites of DMBA are listed in the table below.

Metabolite NamePosition of Hydroxylation
2-Hydroxy-DMBA2
3-Hydroxy-DMBA3
4-Hydroxy-DMBA4
8-Hydroxy-DMBA8
9-Hydroxy-DMBA9
10-Hydroxy-DMBA10

Depurinating Adduct Precursors

The metabolic activation of DMBA can lead to the formation of DNA adducts, which are covalent attachments of DMBA metabolites to DNA. These adducts can be stable or can lead to the loss of a purine (B94841) base (depurination), creating an apurinic site in the DNA. One-electron oxidation has been identified as a predominant mechanism for the activation of DMBA, leading to the formation of both stable and depurinating DNA adducts. nih.gov The primary precursors to these adducts are the reactive metabolites of DMBA, particularly the bay-region diol epoxides. nih.gov The formation of these adducts is considered a critical event in the initiation of mutagenesis and carcinogenesis. nih.govresearchgate.net

Alternative Activation Mechanisms: Photo-irradiation

Besides metabolic activation, DMBA can be activated by photo-irradiation, leading to the formation of genotoxic products through pathways distinct from enzymatic metabolism.

Photochemical Generation of Genotoxic Products

Exposure of DMBA to light can convert it into several photoproducts that are capable of damaging DNA. dntb.gov.uaresearchgate.net This phototoxicity has been observed in various cell types. researchgate.net Photo-irradiation of DMBA in the presence of DNA results in the formation of multiple DNA adducts, suggesting a direct mechanism of genotoxicity. dntb.gov.uaresearchgate.net

The profile of DNA adducts formed through photo-irradiation is different from that produced by the metabolic activation of DMBA by liver microsomes. dntb.gov.uaresearchgate.net This indicates that photo-activation leads to genotoxicity through distinct chemical intermediates and mechanisms. researchgate.net

The following table lists some of the identified photoproducts of DMBA. dntb.gov.ua

Photoproduct Name
Benz[a]anthracene-7,12-dione
7-Hydroxy-12-keto-7-methylbenz[a]anthracene
7,12-Epidioxy-7,12-dihydro-DMBA
7-Hydroxymethyl-12-methylbenz[a]anthracene
12-Hydroxymethyl-7-methylbenz[a]anthracene

Distinct DNA Adduct Profiles from Photo-activation vs. Microsomal Metabolism

The genotoxicity of 7,12-dimethylbenz(a)anthracene is largely attributed to the formation of covalent DNA adducts, which can lead to mutations if not properly repaired. The specific nature of these adducts, however, differs significantly depending on the mode of activation: microsomal enzymatic reactions or photo-activation.

Microsomal metabolism, primarily mediated by cytochrome P450 enzymes, is the most extensively studied pathway for DMBA activation. This process involves the formation of highly reactive bay-region diol epoxides. Research has identified several key DNA adducts resulting from this pathway. The primary targets for adduction are the N7 position of guanine (B1146940) and adenine (B156593). Specifically, major adducts are formed from the reaction of the anti-dihydrodiolepoxide of DMBA with deoxyguanosine (dGuo) and the syn-dihydrodiolepoxide with both deoxyguanosine and deoxyadenosine (B7792050) (dAdo). nih.gov Further characterization has identified these adducts as 7-methylbenz[a]anthracene (B135024) (MBA)-12-CH2-N7-adenine and 7-MBA-12-CH2-N7-guanine.

In contrast, the activation of DMBA by light, particularly UVA radiation, generates a different array of reactive species and, consequently, a distinct profile of DNA adducts. Current time information in Salt Lake City, UT, US.nih.gov Photo-irradiation of DMBA leads to the formation of several photoproducts, including benz[a]anthracene-7,12-dione, 7-hydroxy-12-keto-7-methylbenz[a]anthracene, and 7,12-epidioxy-7,12-dihydro-DMBA. Current time information in Salt Lake City, UT, US.nih.gov While the precise structures of all resulting DNA adducts are not as exhaustively characterized as those from microsomal metabolism, studies confirm that the profiles are different. Current time information in Salt Lake City, UT, US.nih.gov It is suggested that reactive intermediates, potentially derived from the oxidation of hydroxymethyl groups to aldehydes (e.g., 7-CHO-12-MBA or 12-CHO-7-MBA), are responsible for binding to DNA. Current time information in Salt Lake City, UT, US. The comparison of DNA adduct profiles from photo-irradiated DMBA with those from microsomal metabolism clearly indicates that two different genotoxic pathways are at play. Current time information in Salt Lake City, UT, US.nih.gov

Table 1: Comparison of DNA Adduct Formation from Photo-activation vs. Microsomal Metabolism of 7,12-Dimethylbenz(a)anthracene

Activation Pathway Key Reactive Intermediates Major DNA Adducts Identified

| Microsomal Metabolism | Bay-region diol epoxides (anti- and syn-isomers) | - anti-DMBA-dihydrodiolepoxide-deoxyguanosine

  • syn-DMBA-dihydrodiolepoxide-deoxyguanosine
  • syn-DMBA-dihydrodiolepoxide-deoxyadenosine
  • 7-MBA-12-CH2-N7-adenine
  • 7-MBA-12-CH2-N7-guanine | | Photo-activation (UVA) | Photoproducts (e.g., benz[a]anthracene-7,12-dione, 7,12-epidioxy-7,12-dihydro-DMBA) and their reactive derivatives (e.g., aldehydes) | Multiple distinct adducts with profiles different from microsomal activation. Specific structures are less defined but are derived from DMBA photoproducts. |
  • Interspecies and Inter-organ Variability in 7,12-Dimethylbenz(a)anthracene Metabolism

    The metabolic handling of 7,12-dimethylbenz(a)anthracene is not uniform across different animal species or even within various organs of the same organism. This variability in metabolic capacity has profound implications for the compound's organ-specific toxicity and carcinogenicity.

    Differential Metabolic Capacity Across Animal Models and Tissues

    Significant differences in the rate and profile of DMBA metabolism have been observed across various animal models. For instance, studies in Sprague-Dawley rats have revealed sex-dependent differences in hepatic metabolism, with intact females exhibiting a higher rate of total metabolite formation compared to males. nih.gov Interestingly, a comparison of rat strains with varying susceptibility to DMBA-induced mammary cancer (Wistar/Furth, Copenhagen, and Fischer 344) showed no significant differences in the metabolism of DMBA or the formation of DNA adducts within the mammary epithelial cells themselves. nih.gov This suggests that the genetic determinants of susceptibility in these strains may influence later stages of carcinogenesis rather than the initial metabolic activation. nih.gov

    A comparative study between equine and canine mammary stem/progenitor cells, from species with notably different incidences of mammary cancer, found that while both were capable of metabolizing DMBA and forming DNA adducts, their cellular responses diverged significantly. nih.govnih.gov Equine cells tended to undergo apoptosis following DNA damage, whereas canine cells were more inclined towards DNA repair. nih.govnih.gov In aquatic species like the rainbow trout, the metabolic profile also differs, with a notable formation of glucuronide and sulfate conjugates of DMBA metabolites. nih.gov

    Furthermore, the choice of experimental system can influence the observed metabolic profile. Studies comparing DMBA metabolism in intact perfused rat livers versus liver microsomal preparations have demonstrated clear differences in the major metabolites produced. nih.gov The perfused liver, representing a more physiologically relevant system, yielded a higher proportion of polar metabolites like trans-5,6- and trans-10,11-dihydrodiols, while microsomal incubations produced more trans-8,9-dihydrodiol and hydroxymethyl derivatives. nih.gov

    Implications for Organ-Specific Carcinogenesis and Toxicity

    The differential metabolism of DMBA across various organs is a key determinant of its organ-specific carcinogenic and toxic effects. The liver, being the primary site of xenobiotic metabolism, exhibits a high capacity for DMBA biotransformation. bmrat.org However, it is not always the primary target for tumor induction. bmrat.org Studies in mice have shown that DMBA can induce tumors in a variety of tissues, including the mammary gland, lung, lymphoid tissue, stomach, and skin, with the target organ often being dose-dependent. usp.br

    The concept of target organ activation is crucial. For example, the immunotoxicity of DMBA in mice has been shown to be organ-specific. The mechanism of toxicity in the spleen involves metabolic activation by microsomal epoxide hydrolase (mEH), leading to the formation of metabolites like DMBA-3,4-diol. nih.govjst.go.jpsemanticscholar.org This mechanism appears to be distinct from that causing toxicity in the thymus. nih.govjst.go.jpsemanticscholar.org

    Table 2: Interspecies and Inter-organ Variability in 7,12-Dimethylbenz(a)anthracene Metabolism

    Species/Model Tissue/Organ Key Findings on Metabolic Differences
    Sprague-Dawley Rat Liver Females exhibit a higher rate of metabolite formation than males. nih.gov
    Wistar/Furth, Copenhagen, Fischer 344 Rats Mammary Epithelial Cells No significant difference in DMBA metabolism or DNA adduct formation despite varying cancer susceptibility. nih.gov
    Equine vs. Canine Mammary Stem/Progenitor Cells Both metabolize DMBA, but equine cells favor apoptosis while canine cells favor DNA repair in response to damage. nih.govnih.gov
    Rainbow Trout Liver Significant formation of glucuronide and sulfate conjugates. nih.gov
    Mouse Spleen vs. Thymus Spleen immunotoxicity is dependent on microsomal epoxide hydrolase (mEH), a mechanism different from that in the thymus. nih.govjst.go.jpsemanticscholar.org
    Rat Liver vs. Mammary Gland At low doses, higher DNA adduct formation in mammary cells; at high doses, higher in the liver. nih.gov
    Rat Perfused Liver vs. Liver Microsomes Different major metabolites are produced, highlighting the influence of the experimental system. nih.gov

    Molecular Mechanisms of Dna Damage and Genotoxicity Induced by 7,12 Dimethylbenz a Anthracene

    DNA Adduct Formation by 7,12-Dimethylbenz(a)anthracene Metabolites

    Metabolic activation of DMBA by enzymes such as cytochrome P450 produces highly reactive metabolites, primarily diol epoxides. fabad.org.trresearchgate.net These electrophilic intermediates react with nucleophilic sites on DNA bases to form covalent adducts, a critical event in the initiation of carcinogenesis. fabad.org.trnih.govresearchgate.net The primary ultimate carcinogenic metabolites are the DMBA-3,4-dihydrodiol 1,2-epoxides (DMBADEs). researchgate.net Other metabolites, such as those resulting from hydroxylation of the methyl groups (e.g., 7-hydroxymethyl-12-methylbenz[a]anthracene), can also be activated to form diol epoxides that bind to DNA. nih.govnih.gov

    DMBA metabolites form two main types of DNA adducts: stable and depurinating adducts. oup.comnih.gov

    Stable Adducts: These are formed when reactive metabolites, such as dihydrodiol epoxides, covalently bind to the exocyclic amino groups of purine (B94841) bases (adenine and guanine). oup.comnih.gov These adducts remain in the DNA structure unless they are removed by cellular DNA repair mechanisms. nih.gov The predominant stable adducts are formed by the reaction of both syn- and anti-DMBADE with deoxyadenosine (B7792050) or deoxyguanosine. oup.com

    Depurinating Adducts: These unstable adducts are formed when metabolites react with sites on the purine bases that weaken the N-glycosidic bond connecting the base to the deoxyribose sugar. nih.gov Key sites for this reaction are the N-7 of guanine (B1146940) and the N-3 or N-7 of adenine (B156593). nih.gov This destabilization leads to the spontaneous cleavage of the bond and the release of the adducted base, leaving behind an apurinic (AP) site in the DNA backbone. oup.comnih.gov In rat mammary glands, depurinating adducts, formed via radical cations, can constitute a significant portion of the total adducts detected. nih.gov

    Adduct TypeFormation MechanismDNA Base InteractionConsequence
    Stable Covalent binding of dihydrodiol epoxidesExocyclic amino groups of adenine and guanosineDistorts DNA helix; persists unless repaired
    Depurinating Reaction of radical cations or other metabolitesN-7 of guanine, N-3 or N-7 of adenineDestabilizes and cleaves the glycosidic bond, creating an apurinic (AP) site

    The reactive metabolites of DMBA exhibit specificity in their binding to DNA bases.

    Depurinating Adducts: These adducts are primarily formed through the binding of DMBA radical cations at the N-7 position of guanine and adenine. nih.govnih.gov Specifically, DMBA has been shown to bind at the 12-methyl group to the N-7 of adenine (7-methylbenz[a]anthracene (MBA)-12-CH2-N7Ade) and the N-7 of guanine (7-MBA-12-CH2-N7Gua). nih.gov

    Stable Adducts: The dihydrodiol epoxides of DMBA react extensively with the exocyclic amino groups of both deoxyadenosine (dA) and deoxyguanosine (dG). researchgate.netnih.gov This is a characteristic feature of non-planar polycyclic aromatic hydrocarbons like DMBA. researchgate.net Studies in mouse skin have identified adducts resulting from the reaction of bay-region anti-dihydrodiol epoxide with deoxyguanosine and deoxyadenosine, as well as a syn-dihydrodiol epoxide with deoxyadenosine. nih.gov The high reactivity with deoxyadenosine residues is a notable feature of DMBA. nih.govpnas.org

    The specific structure of the DMBA metabolite dictates the type and location of the DNA adduct formed.

    Diol Epoxides: The stereochemistry of the diol epoxide (e.g., syn vs. anti) influences its reactivity and the specific adducts formed. For instance, in mouse skin, the syn-dihydrodiol-epoxide:deoxyadenosine-adduct was found to increase with the dose of DMBA. nih.gov Both syn- and anti-DMBADE isomers react with dA and dG to form the major stable adducts. oup.com

    Hydroxymethyl Metabolites: Metabolism at the methyl groups produces metabolites like 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729). This metabolite can undergo further activation to a diol epoxide, which then forms its own characteristic DNA adducts, distinct from those of the parent DMBA diol epoxide. nih.govnih.gov

    Radical Cations: One-electron oxidation of DMBA leads to the formation of a reactive radical cation. oup.com This pathway is predominantly responsible for the formation of unstable, depurinating adducts that bind to the N-7 positions of adenine and guanine. nih.gov

    Genotoxic Effects of 7,12-Dimethylbenz(a)anthracene

    The formation of DNA adducts by DMBA initiates a cascade of genotoxic events, including damage at the chromosomal level and the induction of specific gene mutations. nih.gov

    DMBA is a potent clastogen, capable of inducing significant chromosomal damage. Exposure to DMBA has been shown to increase the frequency of chromosomal aberrations and the formation of micronuclei in the bone marrow of experimental animals. nih.govresearchgate.netathmsi.org Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. Their increased frequency is a sensitive indicator of genotoxic damage. researchgate.net The genotoxic effects of DMBA's metabolites, such as the diol epoxide, can lead to these structural and numerical chromosomal abnormalities. researchgate.netnih.gov

    Analysis of the specific types and patterns of mutations induced by DMBA provides insight into the mechanisms by which its DNA adducts lead to permanent genetic alterations. Studies using transgenic mouse models have characterized the mutational spectrum of DMBA in target genes like lacI and ras.

    In the skin of DMBA-treated mice, a significant increase in mutant frequency is observed. nih.gov Sequence analysis of these mutations reveals a distinct pattern compared to spontaneous mutations. While spontaneous mutations are often G:C→A:T transitions, the DMBA-induced spectrum is dominated by A:T→T:A transversions. nih.gov This specific type of mutation is consistent with the formation of bulky adducts at adenine residues, which can cause DNA polymerases to misinsert a thymine during replication. pnas.orgnih.gov These A:T→T:A transversions have been frequently identified in critical codons of ras proto-oncogenes in DMBA-induced tumors, suggesting they are a key early event in DMBA-mediated carcinogenesis. nih.gov

    Mutation TypeDMBA-Treated Mice (%)Control Mice (%)
    A:T → T:A Transversions 42%0%
    G:C → A:T Transitions 11%62%
    Data derived from mutational spectra in the lacl gene in mouse skin. nih.gov

    Role of DNA Adducts in Mutagenesis and Tumor Initiation

    The carcinogenic activity of DMBA is intrinsically linked to its metabolic activation into reactive metabolites that form DNA adducts. caymanchem.com These adducts, if not repaired, can lead to the mutations that initiate the process of tumorigenesis. The formation of DNA adducts by DMBA has been observed in various tissues. nih.gov

    The "initiation-promotion" model of carcinogenesis posits that an "initiator" like DMBA causes an irreversible genetic alteration (mutation) in a cell. mdpi.com Subsequent exposure to a "promoter" then leads to the clonal expansion of this initiated cell, eventually forming a tumor. mdpi.com The mutations induced by DMBA-DNA adducts in critical genes, such as oncogenes and tumor suppressor genes, are considered to be the key initiating events. mdpi.com For example, specific mutations in the ras family of genes, which are involved in cell growth and signaling, are frequently observed in DMBA-induced tumors. mdpi.comnih.gov Studies have shown a correlation between the types of DNA adducts formed by polycyclic aromatic hydrocarbons (PAHs) like DMBA and the specific mutations observed in tumors, suggesting that these adducts play a direct role in shaping the mutational landscape of cancer. nih.gov

    DNA Damage Response (DDR) Pathways Perturbed by 7,12-Dimethylbenz(a)anthracene

    Activation of DNA Repair Mechanisms

    Exposure to DMBA triggers the cellular DNA damage response (DDR), a complex network of pathways that sense DNA damage, signal its presence, and promote its repair. mdpi.com DMBA is known to cause DNA double-strand breaks (DSBs), which are highly cytotoxic lesions. nih.gov The presence of DSBs activates key DDR proteins.

    In response to DMBA-induced damage, an increase in the levels of several DNA repair proteins and their corresponding mRNAs has been observed. Studies in neonatal rat ovaries have shown that DMBA exposure leads to increased protein levels of caspase 3 and γH2AX, a marker for DNA double-strand breaks. nih.govnih.gov Furthermore, the mRNA levels of genes involved in DNA repair, such as Atm, Xrcc6, Brca1, and Rad51, were also found to be elevated following DMBA treatment. nih.govnih.gov The protein levels of total ATM (Ataxia-Telangiectasia Mutated) and its phosphorylated, active form (pATM) also increase in a concentration-dependent manner after DMBA exposure, indicating the activation of the DNA damage signaling cascade. nih.govnih.gov

    Gene/ProteinFunction in DNA RepairEffect of DMBA Exposure
    γH2AX Marker for DNA double-strand breaksIncreased protein levels nih.govnih.gov
    ATM Key signaling kinase in the DNA damage responseIncreased total and phosphorylated protein levels nih.govnih.gov
    Xrcc6 Involved in non-homologous end joining (NHEJ)Increased mRNA levels nih.govnih.gov
    Brca1 Involved in homologous recombination (HR)Increased mRNA levels nih.govnih.gov
    Rad51 Key protein in homologous recombination (HR)Increased mRNA levels nih.govnih.gov
    Parp1 Involved in base excision repair and DSB repairDecreased mRNA initially, then increased mRNA and protein levels nih.govnih.gov

    Cellular Consequences of Impaired DNA Repair

    If the DNA damage induced by DMBA is not properly repaired, it can lead to several detrimental cellular consequences. The persistence of DNA lesions can result in the accumulation of mutations, genomic instability, and ultimately, cell death or malignant transformation. nih.gov

    Defects in DNA repair mechanisms can sensitize cells to the genotoxic effects of DMBA. For example, if the repair of DMBA-induced DNA adducts is inefficient, the likelihood of mutations arising during DNA replication increases. These mutations can activate oncogenes or inactivate tumor suppressor genes, driving the cell towards a cancerous state. The accumulation of DNA damage can also trigger programmed cell death, or apoptosis, as a protective mechanism to eliminate heavily damaged cells. nih.gov In the context of DMBA-induced ovotoxicity, the destruction of ovarian follicles is a known consequence, and this process is associated with an increase in apoptosis, as indicated by elevated levels of caspase-3. nih.gov Therefore, the cellular fate following DMBA exposure is determined by the balance between the extent of DNA damage and the capacity of the cell's DNA repair machinery to cope with that damage.

    Cellular and Signaling Pathway Dysregulation by 7,12 Dimethylbenz a Anthracene

    Aryl Hydrocarbon Receptor (AhR) Activation and its Downstream Effects

    The chemical compound 7,12-Dimethylbenz(a)anthracene (DMBA) is a potent polycyclic aromatic hydrocarbon (PAH) known to exert significant carcinogenic and immunotoxic effects through the disruption of cellular signaling pathways. A primary mechanism initiating these toxicities is its interaction with the Aryl Hydrocarbon Receptor (AhR).

    The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of a variety of environmental contaminants, including DMBA. In its inactive state, AhR resides in the cytoplasm as part of a protein complex. Upon binding to a ligand such as DMBA, the receptor undergoes a conformational change, dissociates from its chaperone proteins, and translocates into the nucleus.

    Inside the nucleus, the ligand-bound AhR forms a heterodimer with the AhR nuclear translocator (ARNT) protein. This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) located in the promoter regions of target genes. This binding event initiates the transcription of a battery of genes, leading to a cascade of downstream cellular and physiological effects. The activation of this pathway is a critical initiating step in the toxicity of many PAHs.

    A major consequence of AhR activation by DMBA is the potent induction of genes encoding Phase I metabolizing enzymes, particularly members of the cytochrome P450 1 (CYP1) family, such as CYP1A1 and CYP1B1. These enzymes are crucial for the metabolic activation of DMBA, a process that converts the parent compound into highly reactive and carcinogenic metabolites.

    Research has demonstrated that CYP1B1, in particular, is an essential enzyme for the metabolic activation and carcinogenic potential of DMBA. Studies using CYP1B1-null mice have shown significant resistance to DMBA-induced lymphomas and skin tumors, highlighting the critical role of this enzyme in mediating the compound's carcinogenicity. The induction of these genes occurs through the AhR-dependent mechanism, where the DMBA-AhR-ARNT complex binds to XREs in the regulatory regions of the CYP1A1 and CYP1B1 genes, thereby increasing their transcription. This metabolic activation is a key determinant of tissue-specific toxicity and susceptibility to DMBA-induced cancer.

    GeneFunctionEffect of DMBA-AhR ActivationReference
    CYP1A1Phase I xenobiotic metabolismStrongly induced
    CYP1B1Phase I xenobiotic metabolism; critical for DMBA procarcinogen activationStrongly induced; essential for carcinogenicity

    DMBA is a well-established immunosuppressor that targets lymphoid organs such as the spleen, thymus, and bone marrow. It suppresses both humoral and cell-mediated immune responses, impairing the function of B-cells and T-cells. The mechanisms underlying this immunotoxicity are complex, involving both AhR-dependent and -independent pathways.

    AhR-dependent mechanisms are particularly implicated in the apoptosis of bone marrow pre-B cells. The activation of AhR by DMBA can trigger apoptotic pathways, leading to the depletion of lymphocyte populations. However, some studies have also suggested that the immunosuppressive effects of DMBA on splenocytes can occur independently of the Ah locus, pointing to a multifaceted mechanism of action.

    Crucial to DMBA's immunotoxicity is its metabolic activation within the lymphoid organs themselves. Enzymes such as CYP1B1 and microsomal epoxide hydrolase (mEH), which are induced via AhR, generate reactive metabolites that are directly toxic to lymphocytes. This metabolic activation can lead to apoptosis, a key feature of DMBA-induced lymphotoxicity. For instance, DMBA has been shown to induce apoptosis in murine pre-B cells through a caspase-8-dependent pathway. The interplay between direct AhR signaling and the subsequent metabolic activation dictates the organ-specific lymphoid toxicity of DMBA.

    Alterations in Key Cellular Processes

    The carcinogenic activity of 7,12-Dimethylbenz(a)anthracene is fundamentally linked to its ability to disrupt the normal regulation of the cell cycle, leading to uncontrolled cell proliferation. This dysregulation is achieved by altering the expression and function of key proteins that act as gatekeepers for cell cycle progression.

    Research has identified specific cell cycle regulators that are targeted by DMBA. Two such critical proteins are p27 and Cdc25A.

    Cdc25A: The Cdc25A phosphatase is a crucial activator of cyclin-dependent kinases (CDKs) and plays a significant role in promoting the transitions from G1 to S phase and from G2 to M phase of the cell cycle. Overexpression of Cdc25A can accelerate cell division and is often observed in various cancers. Studies on DMBA-induced skin carcinogenesis have shown that exposure to the compound leads to a significant upregulation of Cdc25A mRNA. This increase in Cdc25A levels would promote cell cycle progression, contributing to the proliferative state necessary for tumor development.

    p27: In contrast to Cdc25A, p27 (also known as Kip1) is a cyclin-dependent kinase inhibitor (CKI). Its primary function is to halt or slow down the cell cycle, particularly in the G1 phase, by binding to and inhibiting the activity of cyclin-CDK complexes. Loss of p27 function is a common event in human cancers, as it removes a critical brake on cell proliferation. Investigations into DMBA's effects have revealed that the compound causes molecular alterations in p27, contributing to the dysregulation of cell cycle control.

    The dual effect of upregulating a cell cycle promoter (Cdc25A) while disrupting a key inhibitor (p27) creates a cellular environment that is highly conducive to the uncontrolled proliferation characteristic of cancer.

    Cell Cycle RegulatorNormal FunctionEffect of DMBA ExposureReference
    Cdc25APhosphatase; promotes G1/S and G2/M transitionsUpregulation of mRNA expression
    p27Cyclin-dependent kinase inhibitor; halts cell cycle progressionAlteration of protein levels/function

    Cell Cycle Control and Proliferation

    Cell Proliferation Enhancement

    7,12-Dimethylbenz(a)anthracene (DMBA) has been observed to markedly increase cancer cell proliferation. nih.gov Studies on breast cancer and cervical cancer cell lines have demonstrated that DMBA can promote cell viability and is associated with an increase in proliferation markers. nih.gov This enhancement of cell proliferation is a critical aspect of its carcinogenic activity. The compound has been shown to influence signaling pathways that are fundamental to cell growth, such as the Wnt/β-catenin signaling pathway. nih.gov Activation of this pathway, along with the promotion of epithelial-mesenchymal transition (EMT), contributes to the increased proliferative and invasive properties of cancer cells exposed to DMBA. nih.govresearchgate.net Furthermore, in the context of oral carcinogenesis, topical application of DMBA leads to an increase in the cell proliferation index in the affected epithelium. oup.com

    Table 1: Effect of 7,12-Dimethylbenz(a)anthracene on Cell Proliferation

    Cell Type/Model Key Findings Reference
    Breast and Cervical Cancer Cell Lines Markedly increased cancer cell proliferation. nih.gov
    Hamster Cheek Pouch (Oral Carcinogenesis Model) Significantly increased proliferation index in the epithelium. oup.com
    Sprague-Dawley Rats (Mammary Tumor Model) Progestin treatment following DMBA exposure accelerated tumor development, suggesting a proliferative stimulus. nih.gov

    Apoptosis and Programmed Cell Death Pathways

    7,12-Dimethylbenz(a)anthracene is known to induce apoptosis through both intrinsic and extrinsic pathways, depending on the cell type and context. nih.govnih.gov The intrinsic, or mitochondrial, pathway is activated by intracellular stress and involves the release of cytochrome c from the mitochondria. nih.govepa.gov In bone marrow B cells, DMBA exposure, in a stromal cell-dependent manner, stimulates the release of cytochrome c and activates caspase-9, a key initiator caspase in the intrinsic pathway. nih.govepa.gov This process is also dependent on the tumor suppressor protein p53. nih.govepa.gov

    The extrinsic pathway is initiated by the binding of extracellular death ligands to cell surface receptors. In some cellular models, DMBA has been shown to modulate components of this pathway. For instance, studies on equine mammary stem/progenitor cells revealed that DMBA treatment induced the activation of both intrinsic and extrinsic apoptotic pathways. nih.govnih.gov However, in breast cancer cells, DMBA has been reported to upregulate the expression of Fas ligand (FasL) and the anti-apoptotic protein Bcl-2, leading to an inhibition of apoptosis and promoting carcinogenesis. cellmolbiol.org

    The tumor necrosis factor receptor (TNFR) and the double-stranded RNA-dependent protein kinase (PKR) signaling pathways play a role in DMBA-induced apoptosis and cellular stress. Research has shown that TNFR signaling is a mechanism for DMBA-induced bone marrow toxicity. nih.gov Mice lacking the TNFR were protected from the bone marrow hypocellularity caused by DMBA. nih.gov

    Furthermore, PKR, an interferon-inducible protein kinase, is activated by DMBA in pre-B cells. nih.gov This activation of PKR can, in turn, activate caspase-8, a critical component of the extrinsic apoptosis pathway, independently of death receptor ligation. nih.gov Studies have also demonstrated that mice deficient in PKR were protected from DMBA-induced bone marrow hypocellularity, highlighting the importance of this signaling molecule. nih.gov The upregulation of PKR in the bone marrow following DMBA administration was found to be dependent on signaling through the TNFR. nih.gov

    DMBA selectively induces apoptosis in various cell populations, contributing to its immunotoxic and carcinogenic effects. In the bone marrow, DMBA targets progenitor B lymphocytes (pre-B cells), leading to their apoptosis. nih.govnih.gov This process is dependent on the presence of bone marrow stromal cells, which are thought to metabolize DMBA into a death-inducing metabolite that is then transferred to the pre-B cells. nih.govepa.govnih.gov The apoptotic pathway in DMBA-treated pre-B cells involves the activation of caspase-8 and caspase-9. nih.gov

    Mammary stem and progenitor cells (MaSCs) are also targets for DMBA-induced apoptosis. nih.govnih.govoncotarget.com Interestingly, the response to DMBA varies between species with different susceptibilities to mammary cancer. In MaSCs from horses, a species resistant to mammary cancer, DMBA treatment leads to DNA damage followed by the initiation of cell death through both intrinsic and extrinsic apoptotic pathways. nih.govnih.gov In contrast, MaSCs from dogs, a species more susceptible to mammary cancer, tend to repair the DNA damage rather than undergo apoptosis. nih.govnih.gov This suggests that the induction of apoptosis in stem/progenitor cells may be a protective mechanism against carcinogenesis. nih.govnih.govoncotarget.com In transformed human mammary epithelial stem cells, DMBA treatment also increased the proportion of apoptotic cells. spandidos-publications.com

    Table 2: Induction of Apoptosis by 7,12-Dimethylbenz(a)anthracene in Specific Cell Types

    Cell Type Key Apoptotic Events Reference
    Murine Pre-B Cells Caspase-8 and Caspase-9 activation; PKR activation. nih.gov
    Equine Mammary Stem/Progenitor Cells Activation of both intrinsic and extrinsic apoptotic pathways following DNA damage. nih.govnih.govoncotarget.com
    Transformed Human Mammary Epithelial Stem Cells Increased proportion of apoptotic cells. spandidos-publications.com

    Oxidative Stress Induction and Antioxidant Defense Systems

    Exposure to 7,12-Dimethylbenz(a)anthracene leads to the generation of reactive oxygen species (ROS), inducing a state of oxidative stress within cells. acs.orgoup.com This is a consequence of the metabolic activation of DMBA, which produces highly reactive metabolites that can lead to the formation of free radicals. acs.org The resulting oxidative stress can cause damage to cellular components, including lipids, proteins, and DNA. nih.govresearchgate.net

    The induction of oxidative stress by DMBA is evidenced by increased lipid peroxidation and a subsequent decrease in the levels of total reduced glutathione (B108866) (GSH), a key non-enzymatic antioxidant. nih.gov In response to this oxidative challenge, cellular antioxidant defense systems are modulated. However, studies have shown that DMBA exposure can lead to a significant decrease in the activity of crucial antioxidant enzymes such as catalase (CAT), superoxide (B77818) dismutase (SOD), glutathione-S-transferase (GST), and glutathione reductase (GR). nih.gov This impairment of the antioxidant defense system can exacerbate the oxidative damage caused by DMBA. researchgate.net

    Inflammatory Signaling Pathways (e.g., 5-Lipoxygenase Pathway)

    Chronic inflammation is a well-established driver of carcinogenesis, and DMBA has been shown to activate inflammatory signaling pathways. A key pathway implicated in DMBA-induced inflammation and carcinogenesis is the 5-lipoxygenase (5-LOX) pathway of arachidonic acid metabolism. nih.govoup.comoup.com The 5-LOX pathway leads to the production of leukotrienes, which are potent inflammatory mediators. oup.com

    In models of oral carcinogenesis, topical application of DMBA induces severe inflammation and activates the 5-LOX pathway. nih.govoup.com This leads to the biosynthesis of metabolites such as leukotriene B4 (LTB4). nih.gov The involvement of this pathway in carcinogenesis is supported by findings that inhibitors of 5-LOX can suppress DMBA-induced inflammation, cell proliferation, and ultimately, tumor development. nih.govnih.gov These studies demonstrate that the 5-LOX/leukotriene A4 hydrolase (LTA4H) pathway is a major contributor to the inflammatory processes that drive DMBA-induced oral carcinogenesis. nih.govoup.comoup.com

    Modulation of Oncogenic Signaling Cascades by 7,12-Dimethylbenz(a)anthracene

    The carcinogenic activity of 7,12-Dimethylbenz(a)anthracene (DMBA) is intricately linked to its ability to dysregulate key cellular signaling pathways that govern cell proliferation, differentiation, survival, and motility. This section details the modulation of several critical oncogenic signaling cascades by DMBA, contributing to its tumor-initiating and -promoting effects.

    Wnt/β-Catenin Signaling Activation

    The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Research has demonstrated that DMBA can induce the activation of this pathway, contributing to cellular transformation and carcinogenesis.

    Studies have shown that in DMBA-induced hamster buccal pouch carcinogenesis, there is a correlation between the accumulation of β-catenin and the activation of Wnt signaling and its downstream targets. nih.gov This aberrant Wnt signaling is considered a hallmark of the progression to malignancy in this model. nih.gov In breast and cervical cancer cell lines, DMBA has been found to increase cancer cell proliferation and invasion by promoting β-catenin. nih.gov The activation of the Wnt/β-catenin pathway by DMBA is a significant contributor to the sequential progression of carcinomas. nih.gov Furthermore, elements of the Wnt signaling pathway have been found to be frequently up-regulated in mammary tumors induced by DMBA in mice. nih.gov

    Epithelial-Mesenchymal Transition (EMT) Promotion

    Epithelial-Mesenchymal Transition (EMT) is a cellular process where epithelial cells lose their characteristic polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells. This process is crucial in embryonic development, wound healing, and tissue regeneration, but its reactivation in cancer cells is associated with tumor progression, metastasis, and drug resistance. mdpi.com

    DMBA has been shown to induce EMT in various cancer models. In breast cancer cell lines, DMBA treatment led to increased cell migration and invasion, which was associated with the promotion of EMT-inducing factors. nih.gov This suggests that DMBA-induced carcinogenesis involves the facilitation of EMT, thereby enhancing the malignant phenotype of cancer cells. nih.gov The promotion of EMT by DMBA is a key mechanism through which this carcinogen increases cancer cell proliferation and invasion. nih.gov

    Receptor Tyrosine Kinase (RTK) Signaling and Downstream Pathways (PI3K/Akt, MAPK/Erk)

    Receptor Tyrosine Kinases (RTKs) are cell surface receptors that play critical roles in regulating cellular processes such as growth, differentiation, and survival. Dysregulation of RTK signaling is a common event in cancer. DMBA has been shown to activate specific RTKs and their downstream signaling pathways, including the PI3K/Akt and MAPK/Erk pathways.

    In the HPB-ALL human T-cell line, DMBA was found to activate the Src-family protein-tyrosine kinases Fyn and Lck. nih.gov This activation led to increased tyrosine phosphorylation of phospholipase C-gamma 1, formation of inositol (B14025) 1,4,5-trisphosphate, and mobilization of intracellular calcium. nih.gov The kinetics of this activation showed that Fyn activity increased within 10 minutes of DMBA exposure, while maximal Lck activation occurred after 30 minutes. nih.gov

    The activation of RTKs by DMBA can subsequently trigger downstream signaling cascades. The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling pathway that promotes cell survival and proliferation. Studies on DMBA-induced skin cancer in mice have shown that this carcinogen can activate the PI3K/Akt pathway. phcog.com Similarly, in a rat model of DMBA-induced breast cancer, administration of the carcinogen led to an increased expression of key components of the PI3K/Akt pathway, including Pdk1, Akt1, Pik3r1, and PIk3ca. nih.gov

    The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (Erk) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. While direct activation of the MAPK/Erk pathway by DMBA-induced RTK signaling is a likely consequence, specific studies detailing this direct link are limited. However, the involvement of this pathway in DMBA-induced carcinogenesis is supported by evidence showing altered expression of genes linked to the MAPK pathway in DMBA-treated breast cancer tissue. researchgate.net

    Table 1: Impact of 7,12-Dimethylbenz(a)anthracene on RTK and Downstream Signaling Pathways

    Signaling PathwayKey Molecules AffectedObserved Effect of DMBACell/Animal Model
    RTK Signaling Fyn, LckActivationHPB-ALL human T-cell line
    PI3K/Akt Pathway PI3K, Akt, Pdk1, Pik3r1, PIk3caActivation/UpregulationMouse skin, Rat mammary gland
    MAPK/Erk Pathway Erk (inferred)Altered gene expressionRat breast cancer tissue

    Role of Specific Transcription Factors (e.g., NF-κB, AP-1, STAT3, Sp1, Nrf2)

    Transcription factors are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA. DMBA has been shown to modulate the activity of several key transcription factors that are implicated in carcinogenesis.

    NF-κB (Nuclear Factor-kappa B): NF-κB is a transcription factor that plays a critical role in inflammation, immunity, cell proliferation, and survival. Aberrant activation of NF-κB is frequently observed in various cancers. DMBA has been shown to induce the activation of NF-κB in mammary tumors. nih.gov This activation is considered an early event in the neoplastic transformation of mammary cells induced by this carcinogen. nih.gov Studies have demonstrated that DMBA exposure can upregulate NF-κB-regulated cell survival genes, such as A1/BFL1, in normal human mammary epithelial cells, providing a protective effect against apoptosis and contributing to the early molecular events of carcinogenesis. aacrjournals.org

    STAT3 (Signal Transducer and Activator of Transcription 3): STAT3 is a transcription factor that is involved in cell growth, survival, and differentiation. Its constitutive activation is common in many human cancers. DMBA has been shown to induce STAT3-mediated promoter activation of EMT-inducing factors like TWIST1. nih.gov In DMBA-induced mammary carcinogenesis, attenuated levels of STAT3 were observed in tumors that developed despite chemoprevention, suggesting its role in aggressive tumor growth. nih.gov

    Sp1 (Specificity protein 1): Sp1 is a ubiquitously expressed transcription factor that regulates the expression of a wide variety of genes involved in cellular processes such as cell growth, differentiation, and apoptosis. nih.gov DMBA has been found to significantly upregulate the expression of Sp1. nih.gov The carcinogenic effects of DMBA can be blocked by suppressing or interrupting the activity of Sp1, highlighting its crucial role in DMBA-mediated carcinogenesis. nih.govaacrjournals.org

    Nrf2 (Nuclear factor erythroid 2-related factor 2): Nrf2 is a master regulator of the cellular antioxidant response, protecting cells from oxidative and electrophilic stress. nih.gov While Nrf2 activation is generally considered protective, its role in cancer is complex. In the context of DMBA-induced carcinogenesis, there is a possible crosstalk between the Nrf2 and NF-κB signaling pathways. researchgate.net The expression of Nrf2 has been investigated in DMBA-induced mammary carcinogenesis, suggesting its involvement in the cellular response to this carcinogen. researchgate.net

    AP-1 (Activator Protein-1): The AP-1 transcription factor is a complex of proteins that regulates gene expression in response to a variety of stimuli, including stress, growth factors, and cytokines, and is involved in cellular proliferation, differentiation, and apoptosis. The direct role of AP-1 in mediating the effects of DMBA is an area of ongoing research.

    Table 2: Transcription Factors Modulated by 7,12-Dimethylbenz(a)anthracene

    Transcription FactorRole in DMBA-induced Carcinogenesis
    NF-κB Early activation promotes cell survival and neoplastic transformation.
    STAT3 Mediates promoter activation of EMT-inducing factors.
    Sp1 Upregulation is critical for the carcinogenic effects of DMBA.
    Nrf2 Involved in the cellular stress response to DMBA, with potential crosstalk with NF-κB.
    AP-1 Role under investigation.

    Epigenetic Modifications Induced by 7,12 Dimethylbenz a Anthracene

    DNA Methylation Dynamics

    DNA methylation is a fundamental epigenetic mechanism involving the addition of a methyl group to the cytosine base of DNA, predominantly within CpG dinucleotides. This process is crucial for normal development and cellular differentiation, but its dysregulation is a hallmark of cancer.

    CpG Island Methylation Patterns

    Exposure to DMBA has been demonstrated to cause widespread changes in DNA methylation patterns. A genome-wide analysis of a mouse skin cancer model induced by DMBA and the tumor promoter 12-O-tetradecanoylphorbol-1,3-acetate (TPA) revealed significant alterations. nih.gov In this model, 5,424 genes exhibited a greater than two-fold change in CpG methylation. nih.gov These extensive changes indicate that DMBA can profoundly disrupt the normal methylation landscape, leading to aberrant gene expression that can contribute to tumorigenesis. The study identified that key signaling pathways, including protein kinase A signaling and xenobiotic metabolism, were particularly associated with these DMBA-induced methylation changes. nih.gov

    Hypermethylation of Tumor Suppressor Genes

    A critical consequence of altered DNA methylation is the targeted hypermethylation of CpG islands located in the promoter regions of tumor suppressor genes. This modification can lead to the silencing of these crucial genes, thereby inhibiting their ability to control cell growth, repair DNA damage, and initiate programmed cell death. While research has broadly linked DMBA to thousands of methylation changes, the specific hypermethylation of key tumor suppressor gene promoters is a recognized mechanism in chemical carcinogenesis. The disruption of pathways related to cancer development, as seen in DMBA-induced models, is consistent with the silencing of such protective genes. nih.gov

    Role of DNA Methyltransferases (DNMTs)

    The establishment and maintenance of DNA methylation patterns are carried out by a family of enzymes known as DNA methyltransferases (DNMTs). The significant shifts in CpG methylation observed following DMBA exposure suggest a potential impact on the function and regulation of these enzymes. nih.gov DNMTs are responsible for both de novo methylation (establishing new methylation patterns) and maintenance methylation (copying existing patterns to new DNA strands during replication). mdpi.com Dysregulation of DNMT activity can lead to the widespread hyper- and hypomethylation characteristic of cancer cells.

    Table 1: Key DNA Methyltransferases and Their Functions

    EnzymePrimary FunctionRole in Carcinogenesis
    DNMT1 Maintenance methylation; copies existing methylation patterns after DNA replication. mdpi.comOften overexpressed, leading to hypermethylation of tumor suppressor genes.
    DNMT3A De novo methylation; establishes new methylation patterns during development. mdpi.comCan be mutated or dysregulated, contributing to aberrant methylation.
    DNMT3B De novo methylation, particularly during embryonic development. mdpi.comOverexpression is linked to hypermethylation and tumorigenesis.

    Histone Modifications and Chromatin Remodeling

    Histones are proteins that package DNA into a compact structure called chromatin. Post-translational modifications to the N-terminal tails of these histones can alter chromatin structure, making genes more or less accessible for transcription.

    Lysine (B10760008) and Arginine Methylation

    The methylation of lysine and arginine residues on histone tails is a key regulatory modification. nih.gov This process is catalyzed by histone methyltransferases (HMTs) and can be associated with either gene activation or repression, depending on the specific residue methylated and the number of methyl groups added. imrpress.com While DMBA is known to alter chromatin, direct and extensive evidence detailing its specific impact on histone lysine and arginine methylation is an evolving area of research. One study investigating DMBA-induced ovotoxicity in mice examined the methylation of histone H3 at lysine 4 (H3K4me) but did not observe modifications to its abundance. nih.gov The complexity of histone methylation, involving numerous enzymes and sites, presents a broad target for carcinogenic compounds like DMBA. imrpress.commdpi.com

    Lysine Acetylation and Deacetylation

    Table 2: Investigated Histone Acetylation Marks in DMBA-Exposed Ovaries

    Histone MarkFunction in Chromatin RegulationObserved Finding in DMBA Study nih.gov
    H4K5ac Associated with transcriptional activation and DNA repair.No change in overall abundance.
    H4K12ac Generally linked to active transcription.No change in overall abundance.
    H4K16ac Plays a role in preventing chromatin compaction and gene silencing.No change in overall abundance.

    Other Histone Modifications (Ubiquitylation, Phosphorylation, ADP-ribosylation, Citrullination)

    Beyond acetylation and methylation, the carcinogenic polycyclic aromatic hydrocarbon 7,12-Dimethylbenz(a)anthracene (DMBA) is implicated in other histone modifications that are crucial for cellular processes like DNA repair and gene expression. These modifications, including phosphorylation, ADP-ribosylation, and citrullination, contribute to the complex epigenetic landscape that is disrupted during carcinogenesis.

    Phosphorylation: Exposure to DMBA can induce protein-tyrosine kinase activity. In human T-cell lines, DMBA has been shown to increase the tyrosine phosphorylation of various signaling proteins. This suggests a mechanism by which DMBA could influence histone phosphorylation, a modification generally associated with chromatin condensation and transcriptional regulation, although direct phosphorylation of histones following DMBA exposure is an area requiring more research.

    ADP-ribosylation: Poly(ADP-ribose) polymerase (PARP) enzymes play a critical role in DNA repair, and their activity involves the ADP-ribosylation of histones and other nuclear proteins. This process is crucial for relaxing chromatin structure to allow access for DNA repair machinery. Studies have shown that inhibiting PARP-1 can delay the formation of skin tumors induced by DMBA. niph.go.jp This suggests that the ADP-ribosylation process is involved in the cellular response to DMBA-induced DNA damage and that its modulation can affect carcinogenic outcomes. niph.go.jp In some contexts of DNA damage, histone ADP-ribosylation has been shown to facilitate gene transcription by directly remodeling nucleosomes.

    Citrullination: This modification, the conversion of arginine to citrulline, is catalyzed by peptidylarginine deiminase (PAD) enzymes and leads to a reduction in the positive charge of histones, which can cause chromatin decondensation. In mouse models, histone citrullination by PAD4 is a mechanism used by neutrophils to form neutrophil extracellular traps (NETs). science.gov Such NETs, which involve the extrusion of decondensed chromatin, have been observed inside pancreatic ducts in models of pancreatic inflammation and cancer, a disease context where DMBA has been used as an inducing agent. science.gov Furthermore, studies on skin cancer induced in mice by DMBA have noted the involvement of histone citrullination. researchgate.netresearchgate.net

    While direct evidence linking DMBA to histone ubiquitylation is less established in the current literature, the compound's known ability to cause significant DNA damage suggests that pathways involving ubiquitylation, particularly of H2A and H2B histones which are critical for the DNA damage response, are likely affected. DNA damage by DMBA has been shown to cause leakage of DNA products and cytoplasmic localization of histones like H3, indicating profound disruption to nuclear integrity that would necessitate a wide array of histone modification responses. oup.com

    Alterations in Histone Abundance and Variants

    Exposure to 7,12-Dimethylbenz(a)anthracene (DMBA) can significantly alter the abundance of core histones and their variants, representing another layer of epigenetic deregulation. These changes can disrupt the normal packaging of DNA, affect gene expression, and contribute to the genomic instability characteristic of cancer. Research using mouse models has provided specific insights into how DMBA impacts the ovarian proteome, with notable changes in histone levels, often exacerbated by obesity.

    In lean mice, DMBA exposure alone did not lead to significant alterations in the observed abundance of histones or their variants. However, in obese mice, DMBA treatment resulted in a slight increase in the abundance of histone H2B.

    The most pronounced effects were seen when comparing DMBA-exposed obese mice to their lean counterparts. In this context, DMBA exposure led to a significant decrease in the abundance of core histones H4, H3, and H2A. Conversely, the levels of histone H1 variants, specifically H1.2 and the linker histone H1.5, were substantially increased.

    These findings indicate that DMBA can dysregulate the fundamental components of chromatin. The reduction of core histones could lead to a more open and unstable chromatin structure, while the increase in specific linker histone variants may alter higher-order chromatin organization and gene silencing.

    Table 1: Changes in Histone and Histone Variant Abundance Following DMBA Exposure in Obese Mice This table summarizes the fold-change in the abundance of various histones and histone variants in the ovaries of obese mice exposed to DMBA, compared to unexposed or lean mice.

    Histone/VariantFold ChangeEffect
    Histone 4 (H4) -4.03Decrease
    Histone 3 (H3) -3.71Decrease
    Histone 2A (H2A) -0.43Decrease
    Histone 2B (H2B) +0.30Increase
    Histone H1.2 +2.72Increase
    Linker Histone H1.5 +3.07Increase

    Link to Histone Deacetylase Enzymes (HDACs)

    Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones, generally leading to chromatin condensation and transcriptional repression. The dysregulation of HDAC activity is a common feature in many cancers. Evidence indicates a significant link between 7,12-Dimethylbenz(a)anthracene (DMBA) exposure and the HDAC machinery.

    Studies on DMBA-induced carcinogenesis have shown that the expression and activity of HDACs can be altered. For instance, in a mouse skin model, DMBA treatment was found to upregulate HDACs. osti.gov This upregulation can contribute to the silencing of tumor suppressor genes, a critical step in cancer development.

    The crucial role of HDACs in DMBA-induced cancer is further highlighted by studies using HDAC inhibitors. These therapeutic agents have been shown to counteract the effects of DMBA.

    In models of DMBA-induced oral carcinogenesis, the HDAC inhibitor phenylbutyrate was found to reduce tumor incidence, burden, and progression. nih.govoup.com This protective effect correlated with a decrease in intracellular HDAC activity. nih.govoup.com

    In breast cancer models induced by DMBA, another novel HDAC inhibitor, 2-hexyl-4-pentylene acid (HPTA), exhibited anti-tumor effects by activating T-lymphocyte immune function. nih.gov

    These findings demonstrate that the carcinogenic activity of DMBA is, at least in part, mediated through its effects on HDACs. Consequently, targeting HDACs with inhibitors represents a promising strategy for the prevention and treatment of cancers initiated by this chemical carcinogen. mdpi.com

    Mechanistic Carcinogenesis Studies of 7,12 Dimethylbenz a Anthracene in Experimental Models

    In Vivo Animal Models of 7,12-Dimethylbenz(a)anthracene-Induced Carcinogenesis

    Hematopoietic Organ Carcinogenesis Models (e.g., Leukemogenesis)

    7,12-Dimethylbenz(a)anthracene (DMBA) serves as a potent initiator of hematopoietic neoplasms in various experimental animal models, providing critical insights into the mechanisms of leukemogenesis. In rats, particularly the Long-Evans and Sprague-Dawley strains, DMBA administration can induce myelogenous leukemia. oup.comresearchgate.net The primary transformation to leukemia is often associated with initial cell depletion in the spleen, followed by the proliferation of anaplastic lymphoid cells in the red pulp. oup.com Subsequently, leukemic cells infiltrate other organs such as the liver and adrenal tissues. oup.com

    A significant portion of DMBA-induced leukemias in Long-Evans rats are of the erythroblastic type. researchgate.net Cytogenetic analyses of these leukemias have revealed specific chromosomal abnormalities, with approximately 30% of cases exhibiting total or partial trisomy of chromosome #2. researchgate.net The common duplication site has been mapped to the 2q26-q34 region, which notably houses the N-ras gene. researchgate.net This finding is particularly relevant as specific mutations in the N-ras gene are a hallmark of these chemically-induced leukemias, mirroring genetic alterations observed in human leukemias. researchgate.net The induction of N-ras mutations can be detected as early as 48 hours after DMBA treatment. researchgate.net Interestingly, diploid leukemias frequently show a loss of the wild-type N-ras allele, suggesting a gene dosage effect of the mutant N-ras in the development of the disease. researchgate.net

    In mice, susceptibility to DMBA-induced leukemogenesis varies between different strains. nih.gov The types of hematopoietic neoplasms observed in mice include both leukemia and lymphoma. nih.gov Studies in mice have also highlighted the genotoxic effects of DMBA on bone marrow cells. nih.govresearchgate.net DMBA can induce a significant decrease in total bone marrow cell counts while increasing the population of blast cells and immature neutrophils, suggesting a blockade in the cell cycle. nih.gov This is often accompanied by DNA damage and can lead to long-lasting genotoxicity and cytotoxicity in the bone marrow. nih.govresearchgate.net

    Table 1: Key Findings in DMBA-Induced Hematopoietic Carcinogenesis Models

    Experimental Model Key Findings References
    Long-Evans Rats Induction of erythroblastic leukemia; Trisomy of chromosome #2; N-ras gene mutations. researchgate.net
    Sprague-Dawley Rats Induction of myelogenous leukemia; Initial depletion of spleen cells followed by proliferation of anaplastic lymphoid cells. oup.com
    Mice (General) Strain-dependent susceptibility to leukemogenesis; Induction of both leukemia and lymphoma. nih.gov
    AIRmin Mice Increased blast cells and immature neutrophils in bone marrow; Cell-cycle blockade at G1/S transition; Long-lasting genotoxicity. nih.gov

    Dissecting the Stages of Carcinogenesis

    Mechanisms of Tumor Initiation

    The initiation of carcinogenesis by 7,12-dimethylbenz(a)anthracene (DMBA) is a multi-step process that begins with its metabolic activation into reactive intermediates that can bind to DNA, forming adducts. acs.orgnih.gov This metabolic activation is a prerequisite for its carcinogenic activity and is primarily mediated by the cytochrome P450-dependent monooxygenase system. nih.govnih.gov

    The key pathway involves the conversion of DMBA into dihydrodiol epoxides. researchgate.net Specifically, cytochrome P450 enzymes, such as CYP1A1 and CYP1B1, metabolize DMBA to form DMBA-3,4-diol, which is then further epoxidized to create syn- and anti-DMBA-3,4-diol-1,2-epoxides (DMBADE). acs.org These diol-epoxides are highly reactive and can covalently bind to cellular macromolecules, most importantly DNA. nih.govnih.gov The formation of these DNA adducts is considered a critical step in the initiation of mutations that can lead to cancer. acs.orgmdpi.com

    The binding of DMBADE to DNA results in the formation of stable adducts, primarily with deoxyadenosine (B7792050) (dA) and deoxyguanosine (dG) residues. acs.orgaacrjournals.org The major adducts identified are derived from the reaction of the bay-region anti-dihydrodiol epoxide with deoxyguanosine and deoxyadenosine. aacrjournals.orgnih.gov The formation of a syn-dihydrodiol-epoxide:deoxyadenosine adduct has also been observed and its proportion can increase with higher doses of DMBA. aacrjournals.org The greater reactivity of DMBA with deoxyadenosine residues compared to other polycyclic aromatic hydrocarbons like benzo(a)pyrene may contribute to its higher tumor-initiating potential. aacrjournals.org

    In addition to the diol-epoxide pathway, another metabolic activation route involves the formation of benzylic esters. DMBA can be metabolized to 7-hydroxymethyl-12-methylbenz(a)anthracene (7-HMBA), which can then be further activated, for instance by sulfotransferases, to form a reactive sulfate (B86663) ester that can also bind to DNA. acs.orgnih.gov

    The level of DMBA-DNA adduct formation can vary between different tissues, and a higher level of adducts does not always correlate with the target tissue for carcinogenesis. nih.gov However, the formation of these adducts is a necessary, though not sufficient, condition for tumor initiation. nih.gov

    Table 2: Key Molecules in DMBA-Induced Tumor Initiation

    Molecule Role References
    7,12-Dimethylbenz(a)anthracene (DMBA) Procarcinogen that requires metabolic activation. acs.orgnih.gov
    Cytochrome P450 (CYP1A1, CYP1B1) Enzymes involved in the initial metabolic activation of DMBA. acs.org
    DMBA-3,4-diol-1,2-epoxides (DMBADE) Ultimate carcinogenic metabolites that bind to DNA. researchgate.netacs.org
    DMBA-DNA Adducts Covalent modifications of DNA that can lead to mutations. nih.govmdpi.comaacrjournals.org
    7-Hydroxymethyl-12-methylbenz(a)anthracene (7-HMBA) Metabolite that can be activated to a reactive benzylic ester. acs.orgnih.gov

    Mechanisms of Tumor Promotion and Progression

    Following initiation, the process of tumor promotion and progression involves the clonal expansion of initiated cells and the acquisition of further genetic and epigenetic alterations. 7,12-Dimethylbenz(a)anthracene (DMBA) has been shown to influence these later stages of carcinogenesis by affecting signaling pathways that control cell proliferation, survival, and invasion. nih.gov

    One of the key mechanisms implicated in DMBA-induced tumor promotion is the activation of the Wnt/β-catenin signaling pathway. nih.gov This pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is a common feature of many cancers. Studies have shown that DMBA can increase the expression of β-catenin, a central component of this pathway. nih.gov

    Furthermore, DMBA can promote the epithelial-mesenchymal transition (EMT), a process by which epithelial cells lose their cell-cell adhesion and acquire a migratory and invasive phenotype. nih.gov This is a critical step in tumor progression and metastasis. DMBA has been found to upregulate the expression of EMT-inducing transcription factors, such as TWIST1. nih.gov The induction of TWIST1 by DMBA can be mediated through the activation of STAT3, which in turn activates the TWIST1 promoter. nih.gov

    The transcription factor Specificity protein 1 (Sp1) has also been identified as a key regulator of the carcinogenic effects of DMBA. nih.gov DMBA can significantly upregulate the expression of Sp1, and the suppression of Sp1 activity can block the carcinogenic effects of DMBA, including increased cell proliferation and invasion. nih.gov

    In the context of mammary tumorigenesis, high-fat diets have been shown to enhance the growth of DMBA-induced tumors. nih.gov This enhancement is associated with increased DNA synthesis in the tumors, particularly in the presence of high levels of linoleic acid in the tumor lipids. nih.gov This suggests that dietary factors can interact with the molecular pathways initiated by DMBA to promote tumor growth. nih.gov

    Table 3: Signaling Pathways and Processes in DMBA-Induced Tumor Promotion and Progression

    Pathway/Process Effect of DMBA Key Molecules Involved References
    Wnt/β-catenin Signaling Activation β-catenin nih.gov
    Epithelial-Mesenchymal Transition (EMT) Promotion TWIST1, STAT3 nih.gov
    Sp1-mediated Transcription Upregulation Specificity protein 1 (Sp1) nih.gov
    Cell Proliferation Increased - nih.gov
    Cell Invasion Increased - nih.gov

    Gene-Environment Interactions in 7,12-Dimethylbenz(a)anthracene-Induced Carcinogenesis

    The susceptibility to 7,12-dimethylbenz(a)anthracene (DMBA)-induced carcinogenesis is not uniform and can be significantly influenced by the interplay between genetic predisposition and environmental exposures. Genetic polymorphisms in genes that are involved in the metabolism of DMBA, DNA repair, and the regulation of cell growth can modulate an individual's risk of developing cancer upon exposure to this carcinogen.

    A key factor in this interaction is the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a central role in the metabolism of polycyclic aromatic hydrocarbons like DMBA. nih.govresearchgate.net The binding of DMBA to AhR leads to the induction of cytochrome P450 enzymes, which are responsible for the metabolic activation of DMBA. usp.br Genetic variations in the Ahr gene can affect the affinity of the receptor for its ligands and, consequently, the rate of DMBA metabolism. nih.govresearchgate.net

    For instance, mouse strains that are phenotypically selected for high (AIRmax) or low (AIRmin) acute inflammatory responses exhibit different susceptibilities to DMBA-induced carcinogenesis, which is linked to different alleles of the Ahr gene. nih.govresearchgate.net AIRmin mice, which have a high-affinity Ahr allele (Ahrb1), show greater susceptibility to DMBA-induced genotoxicity in the bone marrow, with long-lasting DNA damage and cytotoxicity. nih.gov In contrast, AIRmax mice, which possess a low-affinity Ahr allele (Ahrd), have a higher capacity for DNA damage repair and are more resistant to the toxic and carcinogenic effects of DMBA. nih.govresearchgate.net

    This demonstrates that genetic polymorphism in the Ahr gene can significantly influence an individual's response to DMBA exposure, with high-affinity alleles potentially leading to a greater production of DNA-damaging metabolites and increased cancer risk.

    In addition to the Ahr gene, other genetic factors can also modulate the carcinogenic effects of DMBA. For example, heterozygous mutations in the Smad3 gene, which is involved in the TGF-β signaling pathway that inhibits cell proliferation, have been shown to increase the frequency of DMBA-induced mammary tumor formation in mice. oncotarget.com This suggests that genetic alterations that impair tumor suppressor pathways can enhance susceptibility to DMBA-induced carcinogenesis.

    Table 4: Genetic Factors Modulating DMBA-Induced Carcinogenesis

    Gene Function Influence on DMBA Carcinogenesis References
    Ahr (Aryl hydrocarbon receptor) Regulates metabolism of polycyclic aromatic hydrocarbons. Allelic variants with different affinities for DMBA affect the rate of its metabolic activation and subsequent genotoxicity. High-affinity alleles are associated with increased susceptibility. nih.govresearchgate.net
    Smad3 Component of the TGF-β signaling pathway, which inhibits cell proliferation. Heterozygous mutations increase the frequency of DMBA-induced mammary tumors, indicating a tumor suppressor role. oncotarget.com

    Structure Activity Relationships Sar for 7,12 Dimethylbenz a Anthracene

    Influence of Methyl Group Positions on Carcinogenic Activity

    The position of methyl groups on the benz(a)anthracene (B33201) skeleton profoundly influences its carcinogenic potency. DMBA, with methyl groups at the 7- and 12-positions, is a significantly more potent carcinogen than the parent compound, benz(a)anthracene, and most other methylated derivatives. nih.gov

    Studies on various monomethylated and dimethylated benz(a)anthracenes have revealed that methylation at the 7- and 12-positions is particularly effective in enhancing tumorigenic activity. For instance, 7-methylbenz(a)anthracene (7-MBA) is more tumorigenic than 12-methylbenz(a)anthracene (B1219001) (12-MBA). nih.gov However, the combined presence of methyl groups at both the 7 and 12 positions results in a synergistic effect on carcinogenicity, making DMBA exceptionally potent. nih.gov

    The introduction of a methyl group can influence the metabolic activation of the parent compound. For DMBA, the metabolic pathway leading to the formation of highly reactive diol epoxides in the "bay region" of the molecule is considered a crucial step in its carcinogenic mechanism. The methyl groups at the 7 and 12 positions can affect the rate and stereoselectivity of these metabolic transformations.

    Tumor-Initiating Activity of Methyl-Substituted Benz(a)anthracenes on Mouse Skin
    CompoundRelative Tumor-Initiating Activity
    Benz(a)anthraceneWeak
    7-Methylbenz(a)anthraceneModerate
    12-Methylbenz(a)anthraceneWeak to Moderate
    7,12-Dimethylbenz(a)anthraceneVery High

    Comparative Analysis with Other Methyl-Substituted Benzanthracenes and Related PAHs

    When compared to other potent PAHs, DMBA consistently demonstrates high carcinogenic activity. In studies on mouse skin, DMBA is a more potent tumor initiator than benzo(a)pyrene (B[a]P), a well-known environmental carcinogen. oup.com For instance, in SENCAR mice, initiating doses of 10 and 100 nmol of DMBA produced significantly more papillomas per mouse compared to equivalent doses of B[a]P. oup.com

    The comparison with 3-methylcholanthrene (B14862) (3-MC), another potent carcinogenic PAH, also highlights the exceptional activity of DMBA. While both are potent carcinogens, the structural features of DMBA, particularly the two methyl groups, contribute to its high level of biological activity. The presence and position of methyl groups can alter the electronic properties and the metabolic activation pathways of the PAH molecule.

    Comparative Tumor-Initiating Activity of DMBA and Other PAHs in SENCAR Mice
    CompoundInitiating Dose (nmol)Papillomas per Mouse
    7,12-Dimethylbenz(a)anthracene (DMBA)107.0
    10024.0
    Benzo(a)pyrene (B[a]P)100.9
    1003.8
    3-Methylcholanthrene (3-MC)VariablePotent, but generally less so than DMBA at equivalent low doses

    Stereochemical Aspects of 7,12-Dimethylbenz(a)anthracene Metabolites and Their Biological Activity

    The carcinogenicity of DMBA is not solely dependent on its parent structure but is critically influenced by the stereochemistry of its metabolites. Metabolic activation of DMBA proceeds through the formation of dihydrodiols, which are further epoxidized to form highly reactive diol epoxides. These diol epoxides can exist as different stereoisomers, namely syn- and anti-diastereomers, each with a pair of enantiomers.

    The biological activity of these stereoisomers can vary significantly. The anti-diol epoxide of DMBA is generally considered to be the ultimate carcinogenic metabolite. The different stereoisomers exhibit varying abilities to bind to DNA, a critical step in the initiation of cancer. The conformation of the DNA adducts formed by these isomers can also differ, influencing subsequent cellular processes like DNA repair and replication.

    Studies have shown that the (+)-diol-epoxide 2 isomer of benz(a)anthracene, which has the same absolute configuration as the highly tumorigenic bay-region diol epoxides of benzo(a)pyrene and chrysene, is exceptionally mutagenic in mammalian cells. nih.govresearchgate.net The syn- and anti-diol epoxides of DMBA form different types of adducts with DNA, with the anti-diol epoxide predominantly binding to guanine (B1146940) and adenine (B156593) residues. The relative amounts of these adducts can vary depending on the tissue and experimental conditions. The formation of these specific, stereochemically defined DNA adducts is believed to be a key factor in the high carcinogenic potential of DMBA.

    Biological Activity of DMBA Diol Epoxide Stereoisomers
    StereoisomerRelative Mutagenic Activity in Mammalian CellsPrimary DNA Adducts Formed
    anti-Diol EpoxideHighDeoxyguanosine and Deoxyadenosine (B7792050) adducts
    syn-Diol EpoxideLowerDeoxyadenosine adducts

    Advanced Analytical Methodologies for Studying 7,12 Dimethylbenz a Anthracene and Its Effects

    Chromatographic Techniques for Metabolite and Adduct Profiling

    Chromatographic methods are fundamental in separating and identifying the complex mixture of metabolites and DNA adducts formed from DMBA.

    High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of DMBA metabolism. nih.gov Reverse-phase HPLC, in particular, is extensively used to separate DMBA-deoxyribonucleoside adducts formed in tissues like mouse skin. aacrjournals.org This technique allows for the profiling of various metabolites, including hydroxymethyl derivatives and dihydrodiols. nih.govnih.gov The use of a diode-array detector with HPLC enables the acquisition of UV absorbance spectra, which aids in the identification of the separated compounds. nih.govuci.edu

    In studies of DMBA-DNA adducts, HPLC analysis has revealed the presence of multiple adducts in various tissues. nih.gov For instance, in mouse skin, depurination adducts, where DMBA is bound to adenine (B156593) or guanine (B1146940), have been identified and quantified using HPLC. nih.gov The technique is sensitive enough to detect low levels of adducts, which is crucial for understanding the mechanisms of carcinogenesis. nih.gov

    Table 1: HPLC Applications in DMBA Research

    Application Sample Matrix Key Findings Reference
    Metabolite Profiling Rat Liver Microsomes Identification of previously unrecognized metabolites. nih.gov nih.gov
    DNA Adduct Analysis Mouse Skin Quantitation of depurination and stable DNA adducts. nih.gov nih.gov

    Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the analysis of DMBA metabolites. nih.gov Capillary column GC provides the high resolution necessary to separate complex mixtures of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. future4200.com When coupled with a mass spectrometer, it allows for the identification of individual compounds based on their mass spectra. future4200.com GC-MS has been instrumental in characterizing metabolites of DMBA produced by microbial systems, such as Mycobacterium vanbaalenii PYR-1. nih.gov The electron ionization (EI) mode is commonly used to generate fragment ions, providing structural information about the metabolites. nih.gov

    Table 2: GC-MS Parameters for DMBA Metabolite Analysis

    Parameter Specification
    Gas Chromatograph Varian model 3400 nih.gov
    Column J&W DB-5ms capillary column (30 m x 0.25 mm x 0.25 µm) nih.gov
    Mass Spectrometer ThermoFinnigan TSQ 700 nih.gov
    Ionization Mode Electron Ionization (EI) at 70 eV nih.gov

    | Mass Range Scanned | m/z 50 to 450 nih.gov |

    Spectroscopic Approaches for Structural Elucidation and Detection

    Spectroscopic techniques are indispensable for the detailed structural characterization of DMBA metabolites and adducts, as well as for their sensitive detection.

    Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary methods for the structural elucidation of DMBA derivatives. dntb.gov.ua ¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule, which is crucial for identifying the structure of metabolites. nih.gov For example, NMR has been used to identify photoproducts of DMBA, such as 7-hydroxy-12-keto-7-methylbenz[a]anthracene. mdpi.com

    Mass spectrometry provides the molecular weight and fragmentation patterns of compounds, which aids in their identification. nih.gov Both GC-MS and direct insertion probe MS can be utilized. nih.govfuture4200.com The combination of NMR and MS data allows for the unambiguous identification of novel metabolites. nih.gov

    Fluorescence Line Narrowing Spectroscopy is a high-resolution spectroscopic technique that has been applied to the study of DMBA-DNA adducts. researchgate.net This method can distinguish between adducts formed at the 7-CH₃ and 12-CH₃ groups of DMBA. researchgate.net It has been successfully used to identify depurination adducts of DMBA in mouse skin. nih.gov The fluorescence spectra of DNA-bound DMBA derivatives can indicate the nature of the chromophore, providing insights into the mechanism of activation. nih.gov

    Molecular Biology Techniques for DNA Damage and Gene Expression Analysis

    Molecular biology techniques are essential for investigating the cellular responses to DMBA-induced DNA damage. Following exposure to DMBA, a DNA damage response is activated in cells. nih.gov Techniques such as quantitative polymerase chain reaction (qPCR) and Western blotting are used to quantify changes in mRNA and protein levels, respectively. nih.gov

    Studies have shown that DMBA exposure can lead to an increase in the expression of genes involved in DNA repair, such as Atm, Xrcc6, Brca1, and Rad51. nih.gov Western blotting can be used to detect the phosphorylation of proteins like ATM and H2AX, which are key events in the DNA damage signaling cascade. nih.gov Immunofluorescence staining is another valuable technique to localize and quantify these proteins within cells and tissues. nih.gov

    Table 3: Gene Expression Changes in Response to DMBA

    Gene Change in mRNA Expression Method of Detection Reference
    Atm Increased nih.gov qPCR nih.gov
    Xrcc6 Increased nih.gov qPCR nih.gov
    Brca1 Increased nih.gov qPCR nih.gov
    Rad51 Increased nih.gov qPCR nih.gov

    cDNA Microarray and Transcriptome Analysis

    cDNA microarray and broader transcriptome analysis techniques, such as RNA sequencing, provide a comprehensive, high-throughput view of gene expression changes in response to 7,12-Dimethylbenz(a)anthracene (DMBA). These technologies allow for the simultaneous measurement of the expression levels of thousands of genes, generating a global snapshot of the cellular processes that are altered during carcinogenesis. This approach is invaluable for identifying novel biomarkers, understanding the complex molecular networks that are perturbed by DMBA, and pinpointing key signaling pathways involved in tumor initiation and progression.

    In the study of DMBA-induced mammary cancer, microarray analysis has been instrumental in identifying molecular events that occur long before tumors are physically detectable. By comparing the gene expression profiles of mammary glands from DMBA-treated rats with those of controls, researchers have identified a distinct signature of early-stage carcinogenesis. These studies have revealed significant alterations in genes involved in critical cellular functions:

    Cell Growth and Differentiation: A consistent finding is the differential expression of genes that regulate cell proliferation and differentiation. For example, studies have observed the increased expression of cell cycle regulators like cyclin D1 and the heat shock protein hsp86, indicating a push towards uncontrolled cell division. Concurrently, the expression of differentiation markers such as beta-casein may be reduced, suggesting an inhibition of normal cell maturation.

    Microtubule Dynamics: A key discovery from microarray analyses is the dysregulation of genes controlling microtubule function, including stathmin, Ran, and alpha-tubulin. The overexpression of these genes suggests that the disruption of microtubule dynamics, leading to abnormal mitosis, may be a critical early event in DMBA-induced cancer.

    Signaling Pathways: Transcriptome analysis of established DMBA-induced tumors has confirmed their molecular similarity to human estrogen receptor-positive (ER+) breast cancer. Functional enrichment analysis of differentially expressed genes highlights the significant perturbation of major signaling pathways, including the PI3K/Akt pathway, which is frequently activated through mutations in genes like Pik3ca. Other pathways implicated include the MAPK signaling pathway, focal adhesion, and p53 signaling.

    These global analyses provide a list of candidate genes and pathways that can then be validated and studied in more detail using techniques like qRT-PCR. The findings help to build a comprehensive model of the molecular progression from a normal cell to a malignant tumor following DMBA exposure.

    Table 3: Key Gene Categories and Pathways Dysregulated by DMBA as Identified by Transcriptome Analysis

    Category/PathwaySpecific Genes/ComponentsObserved ChangeImplication in Carcinogenesis
    Cell Cycle Regulation Cyclin D1, hsp86OverexpressionPromotes uncontrolled cell proliferation
    Cell Differentiation Beta-casein, TransferrinUnderexpressionInhibition of normal cell maturation
    Microtubule Dynamics Stathmin, Ran, alpha-tubulin, hsp27OverexpressionDisruption of mitosis and genomic instability
    PI3K/Akt Signaling Pik3ca, PtenPathway activation (often via mutation)Promotes cell survival and proliferation
    MAPK Signaling DUSP genesAltered expressionDysregulation of cell growth and differentiation signals

    Modulation of 7,12 Dimethylbenz a Anthracene Induced Processes

    Mechanistic Insights into Chemopreventive Interventions

    Chemoprevention against DMBA-induced carcinogenesis involves a multi-pronged approach, targeting various stages of the cancer-causing process. These interventions are designed to interfere with the molecular machinery that DMBA exploits to initiate and promote tumor growth.

    The carcinogenicity of DMBA is dependent on its metabolic activation to reactive intermediates that can bind to DNA and cause mutations. This process is primarily mediated by cytochrome P450 (CYP) enzymes. nih.govnih.gov A key strategy in chemoprevention is to modulate the activity of these enzymes.

    Research has shown that certain compounds can inhibit the CYP enzymes responsible for activating DMBA, thereby reducing the formation of its carcinogenic metabolites. For instance, studies have demonstrated that inhibiting CYP1A1 and CYP1B1 can significantly decrease DMBA-induced carcinogenesis. nih.gov Conversely, enhancing the activity of phase II detoxification enzymes, such as glutathione (B108866) S-transferases (GSTs), can promote the excretion of DMBA and its metabolites, further reducing its carcinogenic potential.

    Some natural compounds have been found to effectively modulate these enzymatic pathways. For example, honokiol (B1673403) has been shown to ameliorate the effects of DMBA by influencing phase I and II metabolizing enzymes. frontiersin.org Similarly, metformin (B114582) has demonstrated a protective effect by inhibiting the activation of the CYP1A1/CYP1B1 pathway. nih.gov

    Table 1: Modulation of Metabolic Enzymes by Chemopreventive Agents

    AgentTarget Enzyme(s)Effect on DMBA MetabolismReference
    HonokiolPhase I and II enzymesModulation frontiersin.org
    MetforminCYP1A1, CYP1B1Inhibition of activation nih.gov

    This table is interactive. Click on the headers to sort.

    Once DMBA is metabolically activated, its reactive metabolites can form adducts with DNA, leading to genetic mutations and initiating carcinogenesis. nih.gov Therefore, another critical chemopreventive strategy is to intervene in the processes of DNA damage and repair.

    Several natural compounds have been shown to protect against DMBA-induced DNA damage. Organoselenium compounds, for instance, inhibit the formation of DMBA-DNA adducts. nih.gov Metformin has also been shown to protect against DMBA-induced DNA damage. nih.gov

    Furthermore, enhancing the cellular DNA repair capacity can counteract the genotoxic effects of DMBA. Some compounds can upregulate the expression of genes involved in DNA repair pathways, thereby facilitating the removal of DMBA-induced DNA adducts and preventing the fixation of mutations. nih.govnih.govresearchgate.net Natural compounds like genistein (B1671435) have been observed to increase the expression of BRCA1, a key gene in DNA repair, reducing DMBA-induced tumorigenesis. nih.gov

    DMBA-induced carcinogenesis is characterized by uncontrolled cell proliferation and evasion of apoptosis (programmed cell death). Chemopreventive agents can counteract these effects by modulating cellular responses.

    Inducing apoptosis in damaged cells is a key mechanism to eliminate potentially cancerous cells. Studies have shown that compounds like β-caryophyllene can upregulate pro-apoptotic genes such as Bax, p53, caspase-3, and caspase-9, while downregulating the anti-apoptotic Bcl-2 gene. nih.gov Metformin also demonstrates a protective effect by inducing apoptosis. nih.gov

    In addition to promoting apoptosis, regulating the cell cycle is another important strategy. DMBA can promote cell cycle progression, leading to increased cell proliferation. Chemopreventive agents can intervene by arresting the cell cycle at specific checkpoints, allowing more time for DNA repair or triggering apoptosis if the damage is irreparable. For example, β-caryophyllene has been shown to reduce the expression of proliferating cell nuclear antigen (PCNA) and cyclin D1, which are key regulators of cell proliferation. nih.gov

    DMBA exerts its carcinogenic effects by dysregulating several key signaling pathways that control cell growth, survival, and inflammation. Modulating these pathways is a promising approach for chemoprevention.

    Aryl hydrocarbon Receptor (AhR) Pathway: DMBA is a potent activator of the AhR, a transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including the CYP1 enzymes that activate DMBA. usp.br The AhR signaling pathway is a critical target for chemoprevention. Metformin, for example, has been shown to inhibit DMBA-induced carcinogenesis by targeting the AhR pathway. nih.gov

    NF-κB Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cell survival, both of which are implicated in cancer development. DMBA can activate the NF-κB pathway, promoting a pro-inflammatory and anti-apoptotic environment. Honokiol has been shown to counteract DMBA-induced inflammation by downregulating NF-κB protein expression. frontiersin.org

    PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a central regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is a common event in many cancers. β-caryophyllene has been found to exert its chemopreventive effects by reducing the expression of components of the PI3K/Akt signaling pathway. nih.gov

    MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. The modulation of this pathway is also a target for chemopreventive interventions.

    Epigenetic modifications, such as DNA methylation and histone modifications, play a significant role in regulating gene expression and are often dysregulated in cancer. DMBA can induce epigenetic changes that contribute to carcinogenesis. Therefore, epigenetic modifiers are emerging as promising chemopreventive agents.

    Compounds that can reverse these aberrant epigenetic marks have the potential to restore normal gene expression patterns and inhibit tumor growth. For instance, some natural compounds have been shown to inhibit DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), enzymes that are often overexpressed in cancer cells. nih.gov By inhibiting these enzymes, these compounds can lead to the re-expression of tumor suppressor genes that have been silenced by epigenetic mechanisms.

    Dietary and Natural Compound Interactions at a Mechanistic Level

    A growing body of evidence suggests that various dietary and natural compounds can modulate DMBA-induced carcinogenesis through multiple mechanisms. nih.govmdpi.comnii.ac.jp These compounds, found in fruits, vegetables, and other plant sources, can interfere with the initiation and promotion stages of cancer.

    Many natural compounds possess antioxidant properties that can neutralize the reactive oxygen species (ROS) generated during DMBA metabolism, thereby reducing oxidative DNA damage. frontiersin.org For example, tangeretin, a flavonoid found in citrus peels, has been shown to mitigate mitochondrial oxidative stress. nih.gov

    Furthermore, several dietary compounds can directly interact with the molecular pathways dysregulated by DMBA. For instance, indole-3-carbinol (B1674136) and its derivative 3,3'-diindolylmethane, found in cruciferous vegetables, can modulate the PI3K/Akt/mTOR and NF-κB signaling pathways. nih.govresearchgate.net Lycopene, a carotenoid found in tomatoes, has been shown to induce apoptosis in breast cancer cells by blocking the Akt/mTOR signaling pathway. nii.ac.jp

    Table 2: Mechanistic Actions of Dietary and Natural Compounds Against DMBA-Induced Processes

    CompoundSourceMechanism of ActionReference
    HonokiolMagnolia speciesModulation of metabolic enzymes, anti-inflammatory frontiersin.org
    MetforminSynthetic derivative of a natural productInhibition of CYP1A1/CYP1B1, induction of apoptosis, AhR pathway modulation nih.gov
    Organoselenium compounds-Inhibition of DMBA-DNA adduct formation nih.gov
    GenisteinSoybeansUpregulation of BRCA1 nih.gov
    β-caryophylleneEssential oils of various plantsInduction of apoptosis, cell cycle arrest, PI3K/Akt pathway inhibition nih.gov
    TangeretinCitrus peelsMitigation of mitochondrial oxidative stress nih.gov
    Indole-3-carbinolCruciferous vegetablesModulation of PI3K/Akt/mTOR and NF-κB signaling nih.govresearchgate.net
    LycopeneTomatoesInduction of apoptosis via Akt/mTOR pathway nii.ac.jp

    This table is interactive. Click on the headers to sort.

    Future Research Directions and Unanswered Questions

    Elucidating Novel Metabolic Pathways and Their Biological Significance

    The metabolism of DMBA is a complex process critical to its carcinogenic activity, primarily involving conversion by cytochrome P450 enzymes into reactive intermediates like dihydrodiol epoxides. researchgate.netresearchgate.net While major metabolic pathways have been identified, a complete picture is still lacking. High-pressure liquid chromatography analysis has revealed several previously unrecognized metabolites, including various hydroxylated and dihydro-dihydroxy derivatives of DMBA and its hydroxymethylated forms. nih.govnih.gov However, the precise enzymatic pathways leading to some of these metabolites, particularly those formed independently of epoxide intermediates, remain to be fully characterized. nih.gov

    Future investigations should focus on identifying and quantifying the full spectrum of DMBA metabolites in various target tissues. It is crucial to determine which specific cytochrome P450 isozymes, in addition to CYP1A1 and CYP1B1, are involved in these biotransformation processes. nih.gov Understanding the biological significance of each metabolite is paramount; for instance, while DMBA-trans-3,4-diol is a key precursor to a highly mutagenic diol-epoxide, the roles of other metabolites in cytotoxicity, immunotoxicity, and carcinogenesis are less clear. nih.govnih.gov Research is needed to uncover how these novel pathways contribute to organ-specific toxicity and whether they generate unique biomarkers of exposure or effect.

    Identified DMBA Metabolite Known or Proposed Biological Activity
    DMBA-trans-3,4-dihydrodiolPrecursor to a highly mutagenic diol-epoxide. nih.govnih.gov
    7-hydroxymethyl-12-methylbenz(a)anthraceneMutagenic following metabolic activation. nih.gov
    7-methyl-12-hydroxymethylbenz(a)anthraceneMutagenic following metabolic activation. nih.gov
    5,6-dihydro-5,6-dihydroxy-7-methyl-12-hydroxymethylbenz[a]anthraceneTentatively identified; biological significance under investigation. nih.gov
    8,9-dihydro-8,9-dihydroxy-7,12-dihydroxymethylbenz[a]anthraceneTentatively identified; biological significance under investigation. nih.gov

    Deeper Understanding of Complex DNA Adduct Structures and Their Repair Kinetics

    The formation of covalent DNA adducts is a central event in the initiation of cancer by DMBA. researchgate.net The primary adducts result from the reaction of the bay-region diol-epoxide with purine (B94841) bases in DNA. nih.gov However, the activation of DMBA can also occur through one-electron oxidation, leading to the formation of depurinating adducts where the 12-methyl group binds to adenine (B156593) or guanine (B1146940). nih.gov The complete range of DNA adducts, including those formed from alternative metabolic pathways or photo-irradiation, has not been fully cataloged. researchgate.net

    DMBA Adduct Type Description Repair Kinetics Highlight
    Bay-Region Diol-Epoxide AdductsFormed from the reaction of the ultimate carcinogen with DNA bases, primarily purines. nih.govDeoxyadenosine (B7792050) adducts may disappear faster than deoxyguanosine adducts in mouse epidermis. nih.gov
    Depurinating AdductsFormed via one-electron oxidation, resulting in binding at the 12-methyl group to N-7 of adenine or guanine. nih.govThese adducts lead to apurinic sites in DNA, which can be highly mutagenic if not repaired.
    Photochemical AdductsFormed upon light irradiation of DMBA in the presence of DNA; profiles differ from metabolic adducts. researchgate.netThe specific repair mechanisms for these adducts are largely unknown.

    Integrative Omics Approaches (Genomics, Proteomics, Metabolomics, Epigenomics) to Map DMBA Effects

    The cellular response to DMBA is multifaceted, involving changes at the genomic, proteomic, metabolomic, and epigenomic levels. While studies have focused on specific gene mutations or protein expression changes, a holistic, systems-biology view is lacking. Integrative "omics" approaches are powerful tools to map the global effects of DMBA and identify novel pathways and biomarkers.

    Proteomics analysis of DMBA-induced mammary tumors in rats has revealed significant alterations in the protein profile, with changes in the expression of proteins suspected to be HER-2, COX-2, and Vimentin, among others. nih.govresearchgate.net This suggests widespread disruption of cellular processes. Future research should combine proteomics with other omics technologies. For instance, metabolomics could identify systemic or tissue-specific metabolic disturbances caused by DMBA, providing insights into altered energy metabolism or lipid peroxidation. hilarispublisher.com Genomics and transcriptomics can map the landscape of gene mutations and expression changes, while epigenomics can uncover alterations in DNA methylation and histone modification patterns that contribute to carcinogenic transformation. By integrating these datasets, researchers can construct comprehensive network models of DMBA's action, moving from a single-molecule focus to a pathway- and system-level understanding of its carcinogenicity.

    Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

    Our current understanding of DMBA-induced carcinogenesis relies heavily on traditional animal models, such as the rat mammary carcinoma and hamster cheek pouch models, and 2D cell cultures. nih.govresearchgate.net While invaluable, these models have limitations in fully recapitulating human physiology and the complexity of tumor microenvironments. There is a pressing need for more advanced and human-relevant models to conduct mechanistic studies.

    The development of three-dimensional (3D) organoid cultures derived from human mammary or other target tissues would provide a more physiologically relevant in vitro system to study DMBA metabolism, DNA damage, and the early stages of cell transformation. Furthermore, advancements in animal models, such as the creation of "humanized" mice with transplanted human cells or tissues, could offer a superior in vivo platform for investigating human-specific responses to DMBA. These advanced models would allow for more precise interrogation of molecular pathways and could serve as a crucial bridge between experimental findings and human cancer risk.

    Exploring Species-Specific Responses to 7,12-Dimethylbenz(a)anthracene for Predictive Toxicology

    Significant differences exist in species-specific responses to DMBA. For example, the dose-response relationship and tumor types induced can vary between rats and mice. researchgate.netnih.gov Understanding the molecular basis for these differences is a critical goal for predictive toxicology, which aims to more accurately extrapolate animal data to assess human risk. fda.govfda.gov

    Future research should systematically compare the metabolic, genetic, and cellular responses to DMBA across different species. This includes comparative studies on the expression and activity of metabolic enzymes like CYPs and microsomal epoxide hydrolase (mEH), the efficiency of DNA repair pathways, and the susceptibility of key signaling pathways to disruption. oup.comresearchgate.net Identifying the factors that make one species more susceptible than another to DMBA-induced tumors in a specific organ will enhance the utility of animal models and improve the framework for predicting potential human carcinogenicity.

    Identification of Novel Molecular Targets for Prevention and Intervention

    Chemoprevention research seeks to identify molecular targets that can be modulated to block or reverse the process of carcinogenesis. Several potential targets have been implicated in DMBA-induced cancer, including the Wnt/β-catenin signaling pathway, the transcription factor Sp1, and enzymes involved in arachidonic acid metabolism like 5-lipoxygenase (5-Lox). nih.govnih.gov For instance, the transcription factor Sp1 has been identified as a key regulator, and its suppression can block the carcinogenic effects of DMBA in cell lines. nih.gov Similarly, inhibiting the 5-Lox pathway has shown chemopreventive effects in the hamster cheek pouch model. nih.gov

    Despite this progress, many downstream effectors and upstream regulators of DMBA's action remain unknown. Future research should focus on identifying novel molecular targets. This can be achieved through unbiased screening approaches using the advanced models described above, combined with integrative omics analyses. For example, identifying specific microRNAs or signaling kinases that are consistently dysregulated following DMBA exposure could reveal new nodes for therapeutic intervention. nih.gov Validating these targets will be essential for developing a new generation of targeted agents for the prevention and treatment of cancers initiated by PAHs.

    Q & A

    Q. What are the established experimental models for studying DMBA-induced carcinogenesis, and what methodological considerations are critical for reproducibility?

    DMBA is widely used in rodent models to study mammary carcinogenesis. Key considerations include:

    • Dosage and Administration : Intraperitoneal injection (e.g., 1 mg/kg/day for 7 days in mice ) or oral administration in rats (e.g., 10–20 mg/kg) . Vehicle controls (e.g., corn oil) are essential for baseline comparisons.
    • Endpoint Monitoring : Tumor latency, incidence, histopathology (e.g., ductal carcinoma in situ), and molecular markers (e.g., DNA adducts, γH2AX for DNA damage) .
    • Cell-Based Assays : Co-culture systems (e.g., Chinese hamster V79 cells with metabolically active golden hamster cells) to assess mutagenicity via metabolic activation .

    Q. What are the recommended safety protocols for handling DMBA in laboratory settings to minimize researcher exposure?

    • Personal Protective Equipment (PPE) : Use gloves (Polyvinyl Alcohol or Viton®) and protective clothing (DuPont Tyvek®) to prevent dermal absorption .
    • Engineering Controls : Class I, Type B biological safety hoods for handling powdered DMBA; HEPA-filtered vacuums for cleanup to avoid airborne particulates .
    • Exposure Monitoring : Regular air sampling and adherence to OSHA’s Permissible Exposure Limits (PELs). Skin contact must be minimized due to suspected carcinogenicity .

    Q. How does DMBA exert its genotoxic effects, and what are the key metabolic pathways involved in its activation?

    DMBA requires metabolic activation by cytochrome P450 enzymes (CYP1A1, CYP1B1) to form reactive intermediates. The primary pathway involves:

    • Diol-Epoxide Formation : Conversion to trans-3,4-diol-1,2-epoxide, a mutagenic metabolite that binds DNA, causing adducts (e.g., at guanine residues) .
    • Role of Aryl Hydrocarbon Receptor (AHR) : AHR activation upregulates CYP enzymes, enhancing DMBA metabolism. Inhibitors like 7,8-benzoflavone reduce tumorigenesis by blocking this pathway .

    Advanced Research Questions

    Q. How do variations in metabolic enzyme expression (e.g., CYP1A1, CYP1B1) influence inter-study discrepancies in DMBA-induced tumorigenesis across different experimental setups?

    • Model-Specific CYP Activity : Mouse skin models show higher CYP1A1 inducibility than rat mammary tissue, leading to differential metabolite profiles .
    • Pharmacogenomic Approaches : Use siRNA knockdown or transgenic models (e.g., Cyp1b1⁻/⁻ mice) to isolate enzyme-specific effects on DMBA bioactivation .
    • Dosage-Response Relationships : Lower doses may favor detoxification pathways (e.g., glutathione conjugation), while higher doses overwhelm these mechanisms, increasing genotoxicity .

    Q. What experimental evidence supports or contradicts the hypothesis that DMBA-induced ovotoxicity is mediated primarily through primordial follicle activation versus direct DNA damage in oocytes?

    • Primordial Follicle Depletion : In obese mice, DMBA accelerates primordial follicle activation (via TRP53 downregulation) without persistent DNA damage (γH2AX-negative follicles), suggesting non-genotoxic mechanisms .
    • Oxidative Stress : Increased superoxide dismutase (SOD) in corpora lutea implies compensatory antioxidant responses, but direct oocyte DNA damage is less evident .
    • Methodological Validation : Combine follicle staging (histology) with markers of DNA repair (e.g., RAD51 foci) to distinguish mechanisms .

    Q. How can researchers resolve contradictory data regarding the role of oxidative stress versus epigenetic modifications in DMBA's carcinogenic mechanism?

    • Integrated Assays : Pair oxidative stress markers (e.g., lipid peroxidation, SOD activity) with epigenetic profiling (e.g., histone acetylation by ChIP-seq) in the same model .
    • Pharmacological Inhibition : Use antioxidants (e.g., N-acetylcysteine) or epigenetic modulators (e.g., valproic acid) to isolate pathways. For example, valproic acid reduced DMBA-DNA adducts in rat mammary tissue, implicating histone deacetylase (HDAC) activity in carcinogenesis .

    Q. What novel in silico approaches have been developed to identify molecular targets for counteracting DMBA toxicity, and how do they integrate with experimental validation?

    • AHR Antagonist Discovery : Virtual screening of chemical libraries identified CB7993113 as an AHR antagonist, validated via luciferase reporter assays and in vivo bone marrow protection studies .
    • Docking and Dynamics : Molecular docking predicts DMBA metabolite binding to DNA or AHR, followed by MD simulations to assess stability. Experimental validation includes in vitro mutagenicity assays (e.g., Ames test) and in vivo tumor suppression models .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.